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Core Science & Biosynthesis

Foundational

N-tert-Butyl-5-chloropyrazin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for the successful design of targeted therapeutics. N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for the successful design of targeted therapeutics. N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3) has emerged as a highly valuable, privileged pharmacophore intermediate. Characterized by its electron-deficient pyrazine core, a reactive chlorine atom for cross-coupling, and a sterically bulky tert-butylamine group for structural orientation and metabolic stability, this compound is increasingly utilized in the synthesis of complex kinase inhibitors and allosteric modulators, such as SHP2 inhibitors[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic methodologies for N-tert-Butyl-5-chloropyrazin-2-amine, serving as a comprehensive guide for drug development professionals.

Physicochemical Profiling and Structural Logic

The utility of N-tert-Butyl-5-chloropyrazin-2-amine stems directly from its molecular architecture. The pyrazine ring contains two electronegative nitrogen atoms that withdraw electron density from the carbon framework. This intrinsic electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

The presence of the tert-butyl group provides significant steric hindrance, which is often leveraged in drug design to lock molecular conformations, improve binding affinity within hydrophobic protein pockets, and shield the amine from rapid metabolic degradation (e.g., N-dealkylation by cytochrome P450 enzymes). Meanwhile, the C5-chlorine serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Quantitative Chemical Data

Table 1: Core physicochemical properties of N-tert-Butyl-5-chloropyrazin-2-amine[4]

PropertySpecification
Chemical Name N-tert-Butyl-5-chloropyrazin-2-amine
CAS Registry Number 1935140-00-3
Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
SMILES String ClC1=CN=C(NC(C)(C)C)N=C1
Structural Class Halogenated Heteroaryl Amine

Validated Synthetic Methodologies

The synthesis of N-tert-Butyl-5-chloropyrazin-2-amine requires precise control over regioselectivity. The most robust and scalable approach involves the de novo construction of a 2,5-dichloropyrazine intermediate, followed by a regioselective SNAr reaction.

Mechanistic Causality in Regioselective Amination

When 2,5-dichloropyrazine is subjected to a nucleophile like tert-butylamine, the first substitution occurs rapidly due to the electron-poor nature of the diazine ring[2]. However, once the electron-donating tert-butylamine group is installed at the C2 position, it pushes electron density back into the pyrazine π-system. This electronic deactivation significantly raises the activation energy required for a second substitution at the C5 position. Consequently, chemists can isolate the mono-substituted N-tert-Butyl-5-chloropyrazin-2-amine with high yield and purity without the risk of over-reaction[3].

Workflow A 2-Aminopyrazine (Starting Material) B Chlorination (NCS, DCM, 0°C) A->B C 2-Amino-5-chloropyrazine (Intermediate 1) B->C D Diazotization / Chlorination (NaNO2, HCl, -10°C) C->D E 2,5-Dichloropyrazine (Intermediate 2) D->E F Regioselective SNAr (tert-Butylamine, t-BuOK) E->F G N-tert-Butyl-5-chloropyrazin-2-amine (Target: CAS 1935140-00-3) F->G

Fig 1. Step-by-step synthetic workflow for N-tert-Butyl-5-chloropyrazin-2-amine.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of the 2,5-Dichloropyrazine Core

This self-validating protocol ensures the generation of the highly reactive di-halogenated core required for downstream functionalization.

  • Chlorination: Dissolve 2-aminopyrazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add N-chlorosuccinimide (NCS, 1.0 eq) in portions. Stir the mixture at 0 °C for 24 hours. Dilute with water, extract the organic layer, and concentrate under vacuum to yield 2-amino-5-chloropyrazine[5].

  • Diazotization/Halogenation: Prepare a solution of 2-amino-5-chloropyrazine (1.0 eq) in concentrated hydrochloric acid (HCl) and cool to -10 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO2, 2.0 eq) dropwise over 1 hour, strictly maintaining the temperature at -10 °C to prevent diazonium salt decomposition[6].

  • Isolation: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Carefully neutralize with 50% NaOH solution. Extract with DCM, dry over anhydrous sodium sulfate, and purify via silica gel column chromatography (2% ethyl acetate in hexane) to afford 2,5-dichloropyrazine as a colorless oil[6].

Protocol B: Regioselective SNAr with tert-Butylamine
  • Preparation: In an oven-dried, round-bottom flask purged with inert gas (Nitrogen/Argon), dissolve 2,5-dichloropyrazine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., Tetrahydrofuran or Dioxane)[3].

  • Nucleophilic Addition: Add tert-butylamine (1.1 eq) to the solution. Cool the reaction vessel to 0 °C.

  • Base Catalysis: Introduce potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C to prevent di-substitution[3].

  • Completion & Workup: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor via TLC. Upon completion, quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate pure N-tert-Butyl-5-chloropyrazin-2-amine.

Applications in Targeted Therapeutics

The structural dualism of N-tert-Butyl-5-chloropyrazin-2-amine—combining a stable, sterically demanding amine with a reactive cross-coupling site—makes it an ideal precursor for modern targeted therapies.

SHP2 Allosteric Inhibitors

Src Homology-2 phosphatase (SHP2) is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, heavily implicated in the RAS/MAPK signaling pathway and oncogenesis[1]. Fused heterocyclic derivatives containing substituted pyrazines have shown profound efficacy as allosteric inhibitors of SHP2[1]. N-tert-Butyl-5-chloropyrazin-2-amine is utilized to build the core scaffold of these inhibitors. The C5-chlorine undergoes Suzuki-Miyaura coupling with arylboronic acids to extend the molecule into the allosteric binding pocket, while the tert-butyl group anchors the molecule via hydrophobic interactions.

Pathway A N-tert-Butyl-5-chloropyrazin-2-amine B Palladium-Catalyzed Cross-Coupling (C5) A->B C Heteroaryl Integration B->C D SHP2 Allosteric Inhibitor C->D

Fig 2. Pharmacophore assembly utilizing the pyrazine core for SHP2 inhibitors.

TRPV1 Antagonists and Kinase Modulators

Beyond oncology, functionalized pyrazines derived from 2,5-dichloropyrazine are heavily utilized in pain management research. For example, sequential SNAr and Buchwald-Hartwig aminations are used to synthesize potent capsaicin receptor (TRPV1) antagonists for chronic inflammatory pain[7]. The predictable reactivity profile of the pyrazine core ensures that libraries of derivatives can be rapidly synthesized for Structure-Activity Relationship (SAR) studies.

References

  • Google Patents. "WO2017211303A1 - Novel heterocyclic derivatives useful as shp2 inhibitors". Patents.google.com.

Sources

Exploratory

CAS number and molecular weight of N-tert-Butyl-5-chloropyrazin-2-amine

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Author: BenchChem Technical Support Team. Date: March 2026

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Foundational

A Comprehensive Technical Guide to the Solubility Profile of N-tert-Butyl-5-chloropyrazin-2-amine in Organic Solvents

Abstract This technical guide provides a detailed examination of the solubility characteristics of N-tert-Butyl-5-chloropyrazin-2-amine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the solubility characteristics of N-tert-Butyl-5-chloropyrazin-2-amine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and standard industry methodologies to construct a predictive solubility profile. We will explore the molecular characteristics governing its solubility, present a robust experimental protocol for its empirical determination, and discuss the profound implications of this data for process chemistry, formulation development, and purification. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule's behavior in various organic solvent systems.

Introduction: The Significance of Solubility Profiling

N-tert-Butyl-5-chloropyrazin-2-amine is a substituted pyrazine derivative. The pyrazine core is a fundamental scaffold found in numerous biologically active compounds and approved pharmaceuticals, valued for its unique electronic and steric properties.[1] Understanding the solubility of intermediates like N-tert-Butyl-5-chloropyrazin-2-amine is not merely an academic exercise; it is a critical prerequisite for successful drug development.[2] Solubility dictates the efficiency of purification, the choice of reaction media, the feasibility of formulation strategies, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[2]

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of N-tert-Butyl-5-chloropyrazin-2-amine. We will begin by dissecting its molecular structure to predict its behavior, then detail the gold-standard methodology for obtaining precise solubility data, and finally, present a predicted solubility profile across a range of common organic solvents.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure.[3] The structure of N-tert-Butyl-5-chloropyrazin-2-amine presents a fascinating interplay of polar and non-polar characteristics that govern its interaction with different solvents.

Caption: Molecular Structure of N-tert-Butyl-5-chloropyrazin-2-amine.

  • Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, making it polar and capable of participating in dipole-dipole interactions.[4][5]

  • 5-Chloro Group: The electronegative chlorine atom enhances the molecule's polarity and can act as a weak hydrogen bond acceptor.

  • 2-Amino Group: The secondary amine group is a key feature, capable of acting as a hydrogen bond donor.[3] This significantly influences solubility in protic solvents.

  • N-tert-Butyl Group: This bulky, aliphatic group is distinctly non-polar (lipophilic). It will sterically hinder some intermolecular interactions while promoting solubility in less polar, organic solvents.[3]

Overall Predicted Character: The molecule possesses a balanced or moderate polarity. The presence of both hydrogen bond-donating (N-H) and accepting sites (ring nitrogens, chlorine) suggests solubility in a range of polar solvents. However, the significant non-polar tert-butyl group predicts that its solubility in highly polar, aqueous environments will be limited, while its solubility in non-polar hydrocarbon solvents will also be constrained by the polar pyrazine core. This duality is key to predicting its behavior.

Theoretical Framework: "Like Dissolves Like"

The guiding principle of solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6][7] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[7][8]

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the molecule by interacting with the amine group and the nitrogen atoms of the pyrazine ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but do not donate them. They are excellent solvents for many polar organic molecules and are expected to be effective for this compound.[7]

  • Non-Polar Solvents (e.g., toluene, hexanes): These solvents primarily interact through weaker London dispersion forces. The polar nature of the pyrazine ring and its substituents will likely limit solubility in these solvents.

Gold-Standard Methodology: The Saturation Shake-Flask Method for Equilibrium Solubility

To move from prediction to empirical data, a robust and reliable experimental method is required. The saturation shake-flask method is widely considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][9][10] Its strength lies in ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Protocol
  • Preparation: Add an excess of solid N-tert-Butyl-5-chloropyrazin-2-amine to a series of vials, each containing a known volume of a selected organic solvent. The presence of excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[9] For poorly soluble compounds, this timeframe may need to be extended.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. The preferred method is centrifugation followed by careful withdrawal of the supernatant, as this minimizes the risk of filter adsorption, which can be a significant source of error for hydrophobic compounds.[2]

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is superior to simple spectrophotometry as it can distinguish the analyte from any potential impurities or degradants.[2]

  • Solid-State Analysis: Recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical self-validating step to confirm that the compound has not changed its crystalline form (polymorph) or undergone a chemical transformation during the experiment.[9][10]

solubility_workflow start Start: Add Excess Solid to Solvent equilibrate Equilibrate (e.g., 24-72h at 25°C) on Orbital Shaker start->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate supernatant Collect Saturated Supernatant separate->supernatant solid Collect Residual Solid separate->solid quantify Quantify Concentration (HPLC-UV) supernatant->quantify analyze_solid Analyze Solid State (XRPD / DSC) solid->analyze_solid result Report Solubility (e.g., mg/mL) quantify->result

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Predicted Solubility Profile

Based on the structural analysis and solubility data for related pyrazine and chloropyridine compounds, the following qualitative solubility profile for N-tert-Butyl-5-chloropyrazin-2-amine is predicted.[11][12] This table should be used as a guide for solvent screening and must be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolMedium The amine group's hydrogen bonding capability is balanced by the non-polar tert-butyl group.[3][11]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Medium Strong dipole moments effectively solvate the polar pyrazine core. DMSO and DMF are often excellent solvents for such structures.[7][11]
Moderately Polar Dichloromethane (DCM), Acetone, Ethyl AcetateHigh to Medium These solvents offer a good balance of polarity to solvate both the polar and non-polar regions of the molecule.[12][13]
Non-Polar Toluene, Heptane, HexaneLow to Insoluble The polar functional groups and heterocyclic ring limit solubility in solvents that rely solely on dispersion forces.[3][12]

Practical Implications in Pharmaceutical Development

An accurate solubility profile is indispensable for advancing a compound through the development pipeline.

  • Process Chemistry & Purification: Knowledge of solubility is the cornerstone of developing an effective crystallization process for purification. The ideal solvent or solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below, allowing for high recovery of pure material upon cooling.

  • Formulation Development: For any API to be effective, it must be delivered in a stable dosage form from which it can be absorbed. Solubility data is the first piece of information needed to decide on a formulation strategy.[2] If solubility in aqueous-based systems is low, formulators may need to explore enabling technologies such as co-solvent systems, pH modification, or amorphous solid dispersions.[14]

  • Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and standards for various analytical tests, including HPLC and NMR.

Conclusion

N-tert-Butyl-5-chloropyrazin-2-amine presents a solubility profile governed by the interplay of its polar pyrazine core, hydrogen-bonding amine group, and lipophilic tert-butyl substituent. It is predicted to exhibit favorable solubility in moderately polar to polar aprotic organic solvents, with limited solubility in highly non-polar or highly polar (aqueous) media. While this guide provides a robust theoretical and predictive framework, it is imperative that these predictions are substantiated with rigorous experimental data obtained through a validated methodology, such as the saturation shake-flask method. The resulting empirical data will be a critical asset, enabling efficient purification, rational formulation design, and accelerated development timelines.

References

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds | Active Summary.
  • Davit, B., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Solubility of Things. (n.d.). Pyrazine.
  • Benchchem. (n.d.). Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • PMC. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse.
  • CymitQuimica. (n.d.). CAS 290-37-9: Pyrazine.
  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
  • PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • ChemicalBook. (n.d.). 2-Amino-5-chloropyrazine synthesis.
  • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.

Sources

Exploratory

The Pyrazine Nucleus: A Versatile Scaffold for Innovation in Drug Discovery and Materials Science

A Senior Application Scientist's In-depth Technical Guide For researchers, scientists, and drug development professionals, the search for novel molecular entities with diverse functionalities is a perpetual endeavor. Wit...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and drug development professionals, the search for novel molecular entities with diverse functionalities is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the pyrazine core has emerged as a privileged scaffold, demonstrating remarkable versatility in both medicinal chemistry and materials science. This guide provides a comprehensive overview of pyrazine-based heterocyclic building blocks, delving into their synthesis, multifaceted applications, and the critical structure-activity relationships that govern their function.

The Enduring Appeal of the Pyrazine Ring

The pyrazine heterocycle, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, possesses a unique combination of electronic and structural features that make it a valuable building block.[1][2] Its electron-deficient nature, arising from the electronegative nitrogen atoms, influences its reactivity and allows it to participate in a variety of chemical transformations.[3][4] This inherent electronic character also enables the pyrazine nucleus to act as a key pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets.[5] Furthermore, the planarity of the pyrazine ring provides a rigid and predictable framework for the spatial orientation of substituents, a critical aspect in rational drug design.

The significance of the pyrazine moiety is underscored by its presence in a wide array of natural products, including the B vitamins riboflavin and folic acid, as well as various marine alkaloids.[6] This natural precedent has inspired medicinal chemists to incorporate the pyrazine scaffold into numerous synthetic drugs, leading to the development of important therapeutic agents.[2][6]

Synthetic Strategies for Accessing Pyrazine Derivatives

The construction and functionalization of the pyrazine ring are central to harnessing its potential. A variety of synthetic methodologies have been developed to access a diverse range of substituted pyrazines.

Classical Condensation Reactions

Traditional methods for pyrazine synthesis often rely on the condensation of α-dicarbonyl compounds with 1,2-diamines. A well-established example is the Staedel–Rugheimer synthesis, which involves the reaction of α-haloketones with ammonia.[3] Another classical approach is the condensation of an α-diketone with a 1,2-diamine, a robust method for creating symmetrically substituted pyrazines.

Modern Cross-Coupling Approaches

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex pyrazine derivatives.[1] Techniques such as Suzuki, and Buchwald-Hartwig couplings have enabled the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, on the pyrazine core.[1] These methods offer a high degree of control over the substitution pattern and allow for the introduction of a wide range of functional groups.

A notable advancement is the iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazine, which provides a direct and atom-economical route to arylated pyrazines.[2][7]

Experimental Protocol: Synthesis of a 2,6-Disubstituted Pyrazine via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a 2,6-disubstituted pyrazine, a common scaffold in medicinal chemistry.

  • Step 1: Halogenation of Pyrazine. To a solution of pyrazine in a suitable solvent (e.g., N,N-dimethylformamide), add a halogenating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., benzoyl peroxide). Heat the reaction mixture to afford the corresponding dihalopyrazine.

  • Step 2: Suzuki Cross-Coupling. In a reaction vessel, combine the dihalopyrazine, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., toluene/ethanol/water).

  • Step 3: Reaction Execution. Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Step 4: Work-up and Purification. After cooling to room temperature, extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted pyrazine.

Suzuki_Coupling Dihalopyrazine 2,6-Dihalopyrazine Catalyst Pd(0) Catalyst + Base Dihalopyrazine->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Product 2,6-Disubstituted Pyrazine Catalyst->Product Suzuki Coupling

Caption: Workflow for the synthesis of 2,6-disubstituted pyrazines via Suzuki cross-coupling.

The Pharmacological Significance of Pyrazine-Based Building Blocks

The pyrazine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][8] This versatility stems from the ability of the pyrazine ring to serve as a bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine, while also offering unique electronic properties.[5]

Anticancer Agents

A significant number of pyrazine-containing compounds have been investigated and developed as anticancer agents.[8][9] The proteasome inhibitor Bortezomib (Velcade®) , used in the treatment of multiple myeloma, features a pyrazine-2-carboxylic acid moiety that is crucial for its activity.[2][7] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of target proteins, such as kinases.[5][10] For instance, several pyrazine-based kinase inhibitors have shown promising results in preclinical and clinical studies for various cancers.[10][11]

Drug (Brand Name)TargetIndication
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma
Gilteritinib (Xospata®)FLT3/AXLAcute Myeloid Leukemia
Acalabrutinib (Calquence®)Bruton's Tyrosine Kinase (BTK)Chronic Lymphocytic Leukemia
Darovasertib (LXS-196)Protein Kinase C (PKC)Metastatic Uveal Melanoma

Table 1: Examples of FDA-Approved Pyrazine-Containing Anticancer Drugs. [2][10]

Anti-inflammatory and Immunomodulatory Agents

Pyrazine derivatives have also demonstrated potent anti-inflammatory and immunomodulatory properties.[1][8][12] The ability of the pyrazine core to modulate the activity of various enzymes and receptors involved in inflammatory pathways makes it an attractive scaffold for the development of new therapies for autoimmune diseases and other inflammatory conditions.

Antibacterial and Antiviral Agents

The pyrazine nucleus is present in several antimicrobial agents. Pyrazinamide is a cornerstone drug for the treatment of tuberculosis.[6] More recently, Favipiravir , a pyrazine-carboxamide derivative, has gained attention as a broad-spectrum antiviral agent.[2]

SAR_Pyrazine_Kinase_Inhibitors cluster_substituents Substituent Effects on Activity cluster_activity Biological Outcome PyrazineCore Pyrazine Core N N R1 R1 Group (e.g., Amine) H-bond donor/acceptor PyrazineCore:f1->R1 Hinge Binding R2 R2 Group (e.g., Aryl) Hydrophobic interactions PyrazineCore:f0->R2 Hydrophobic Pocket R3 R3 Group (e.g., Heterocycle) Selectivity pocket PyrazineCore:f2->R3 Selectivity KinaseInhibition Kinase Inhibition R1->KinaseInhibition R2->KinaseInhibition R3->KinaseInhibition

Caption: Structure-Activity Relationship (SAR) model for pyrazine-based kinase inhibitors.

Central Nervous System (CNS) Agents

The pyrazine scaffold is also found in drugs targeting the central nervous system. Eszopiclone (Lunesta®) , a non-benzodiazepine hypnotic agent used for the treatment of insomnia, contains a pyrrolopyrazine core.[2]

Pyrazines in Materials Science: Beyond the Pillbox

The unique electronic properties of the pyrazine ring have also captured the attention of materials scientists. The electron-deficient nature of pyrazines makes them excellent building blocks for the construction of high-performance organic electronic materials.[6][13]

Pyrazine-based polymers and small molecules have been successfully employed in:

  • Organic Light-Emitting Diodes (OLEDs): The inclusion of a pyrazine unit in donor-acceptor architectures for thermally activated delayed fluorescence (TADF) emitters has led to enhanced device efficiencies.[13]

  • Organic Field-Effect Transistors (OFETs): The rigid and planar structure of pyrazine derivatives facilitates ordered molecular packing, which is beneficial for charge transport.[13]

  • Organic Solar Cells (OSCs): Pyrazine-containing polymers have been synthesized and investigated as low-bandgap materials for applications in photovoltaic devices.[6][13]

Future Perspectives and Conclusion

The pyrazine nucleus continues to be a fertile ground for discovery in both medicinal chemistry and materials science. Ongoing research is focused on the development of novel synthetic methodologies to access more complex and diverse pyrazine derivatives.[1] In drug discovery, the exploration of new biological targets for pyrazine-based compounds and the optimization of their pharmacokinetic properties remain key areas of interest.[14] In materials science, the design and synthesis of novel pyrazine-containing materials with tailored electronic and optical properties hold great promise for the development of next-generation electronic devices.[13]

References

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Preti, D., Ruggiero, E., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with an Improved In Vivo Profile. Journal of Medicinal Chemistry, 64(8), 4089–4108. [Link]

  • Suzuki, Y., Cluzeau, J., Hara, T., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61. [Link]

  • Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Huigens, R. W., III, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Huigens, R. W., III, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS. [Link]

  • Ramachandran, S., & Divya, M. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 241-251. [Link]

  • de Oliveira, R. B., & de Lima, G. M. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 22(9), 1045-1065. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1144. [Link]

Sources

Foundational

The N-tert-Butyl-5-chloropyrazin-2-amine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors

Abstract The N-tert-Butyl-5-chloropyrazin-2-amine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the rational design of targeted therapeutics. While not typically a therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-tert-Butyl-5-chloropyrazin-2-amine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the rational design of targeted therapeutics. While not typically a therapeutic agent in its own right, this heterocyclic structure serves as a crucial building block for a new generation of highly selective and potent kinase inhibitors. Its unique electronic properties and steric profile, conferred by the chloro-, tert-butyl-, and amino-substituents, provide a versatile platform for developing drugs that can precisely modulate cellular signaling pathways implicated in a range of diseases, most notably cancer. This technical guide offers an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of molecules derived from this valuable scaffold, providing researchers and drug development professionals with a comprehensive understanding of its significance and application.

Introduction: The Rise of Pyrazine Scaffolds in Kinase Inhibition

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a "privileged" structure in drug discovery. Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities.[1] In recent years, the focus has intensified on the use of pyrazine-based scaffolds in the development of small molecule kinase inhibitors.[2]

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The aminopyrazine core, in particular, has proven to be an effective template for designing ATP-competitive kinase inhibitors, where the scaffold mimics the adenine portion of ATP, binding to the enzyme's active site and blocking its function.

The N-tert-Butyl-5-chloropyrazin-2-amine scaffold offers distinct advantages for kinase inhibitor design. The tert-butyl group provides steric bulk, which can enhance selectivity and improve metabolic stability. The chlorine atom offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and pharmacokinetic properties. The amino group serves as a key hydrogen bond donor, crucial for anchoring the inhibitor within the kinase's active site.

Core Synthesis and Chemical Profile

The synthesis of N-tert-Butyl-5-chloropyrazin-2-amine and its derivatives generally proceeds through a nucleophilic aromatic substitution (SNAr) reaction. A common starting material is a di-chlorinated pyrazine, which is reacted with tert-butylamine. The reaction conditions can be tuned to favor the mono-substituted product.

Experimental Protocol: General Synthesis of N-substituted-5-chloropyrazin-2-amine Derivatives
  • Reaction Setup: To a solution of 2,5-dichloropyrazine (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide or Dioxane) is added the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent such as ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted-5-chloropyrazin-2-amine derivative.

Figure 1: General workflow for the synthesis of N-tert-Butyl-5-chloropyrazin-2-amine.

Mechanism of Action: Targeting Kinase Signaling Pathways

Derivatives of the N-tert-Butyl-5-chloropyrazin-2-amine scaffold primarily function as Type I kinase inhibitors, meaning they bind to the active, "DFG-in" conformation of the kinase. The aminopyrazine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The substituents on the pyrazine ring and the amino group then extend into other regions of the ATP-binding pocket, allowing for the fine-tuning of selectivity and potency.

For example, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in angiogenesis, inhibitors with a 2-aminopyrimidine core have shown significant efficacy.[4] These inhibitors occupy the ATP-binding site, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic signals.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds ADP ADP Receptor->ADP Pathway Downstream Signaling Pathway (e.g., MAPK, PI3K) Receptor->Pathway Phosphorylates Inhibitor N-tert-Butyl-5-chloropyrazin -2-amine Derivative Inhibitor->Receptor Blocks ATP Binding Block Inhibition ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Angiogenesis) Pathway->Response Activates

Figure 2: Simplified signaling pathway showing inhibition by a kinase inhibitor.

Therapeutic Applications & Preclinical Evidence

The versatility of the N-tert-Butyl-5-chloropyrazin-2-amine scaffold has led to its incorporation into inhibitors targeting a variety of kinases implicated in different diseases.

Oncology

A primary application of this scaffold is in the development of anti-cancer agents. Kinases such as VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1) are key targets in oncology.[4] Inhibitors based on the aminopyrimidine/pyrazine core have demonstrated potent activity against these kinases.

Compound ClassTarget Kinase(s)Reported ActivityReference
2-amino-4-aryl-5-chloropyrimidinesVEGFR-2, CDK1Potent dual inhibitors[4]
Aminopyrazine DerivativesMK-2Low micromolar to sub-micromolar IC50 values[5]
Pyrrolo[2,3-b]pyrazinesFGFRIrreversible inhibitors with nanomolar IC50[2]
Inflammatory Diseases

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in the inflammatory response. Aminopyrazine derivatives have been designed as potent and selective inhibitors of MK-2, showing promise in suppressing the production of pro-inflammatory cytokines like TNFα.[5]

Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors from the N-tert-Butyl-5-chloropyrazin-2-amine scaffold relies heavily on understanding the structure-activity relationship. Small modifications to the core structure can have a significant impact on biological activity.

Scaffold Core Scaffold: N-tert-Butyl-5-chloropyrazin-2-amine R1 Modification at R1 (e.g., aryl, heteroaryl) Scaffold->R1 R2 Modification at R2 (e.g., linker, solubilizing group) Scaffold->R2 Potency Increased Potency R1->Potency Selectivity Improved Selectivity R1->Selectivity PK Enhanced Pharmacokinetics R2->PK

Figure 3: Conceptual diagram of Structure-Activity Relationship (SAR) development.

Future Directions & Conclusion

The N-tert-Butyl-5-chloropyrazin-2-amine scaffold continues to be a highly valuable starting point for the discovery of novel kinase inhibitors. Future research will likely focus on:

  • Developing highly selective inhibitors: By exploiting subtle differences in the ATP-binding sites of various kinases, it may be possible to design next-generation inhibitors with fewer off-target effects.

  • Exploring new therapeutic areas: While oncology and inflammation are the primary focus, inhibitors derived from this scaffold may have applications in other diseases, such as neurodegenerative disorders and metabolic diseases.

  • Developing covalent inhibitors: The chloro-substituent on the pyrazine ring could potentially be used as a handle to develop covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in the target kinase, leading to prolonged duration of action.

References

  • PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Retrieved from [Link]

  • ACS Publications. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

pKa Values and Ionization States of N-tert-Butyl-5-chloropyrazin-2-amine: A Comprehensive Technical Guide

Executive Summary In the rational design of targeted therapeutics—particularly kinase inhibitors—the physicochemical profiling of heterocyclic building blocks is a non-negotiable prerequisite. N-tert-Butyl-5-chloropyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics—particularly kinase inhibitors—the physicochemical profiling of heterocyclic building blocks is a non-negotiable prerequisite. N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3) is a highly specialized, electron-deficient pyrazine derivative. Understanding its acid dissociation constant (pKa) and resulting ionization states is critical for predicting its aqueous solubility, lipophilicity (LogD), and passive membrane permeability.

This whitepaper provides an authoritative, mechanistic analysis of the pKa of N-tert-Butyl-5-chloropyrazin-2-amine. Because direct empirical literature on this specific macroscopic pKa is highly restricted, we establish a self-validating predictive framework based on the electronic effects of its substituents, corroborated by robust experimental protocols for empirical verification.

Structural and Electronic Profiling

To accurately deduce the basicity of N-tert-Butyl-5-chloropyrazin-2-amine, we must deconstruct the molecule into its core electronic components:

  • The Pyrazine Scaffold: Pyrazine is a 1,4-diazine characterized by profound electron deficiency. The two highly electronegative nitrogen atoms in the aromatic ring withdraw electron density from the carbon framework, resulting in an extremely weak base with a conjugate acid pKa of approximately 0.65[1].

  • The 2-Amino Substitution (+M Effect): The introduction of an exocyclic amino group at the 2-position fundamentally alters the electronic landscape. The lone pair of the amino nitrogen delocalizes into the pyrazine ring via resonance (+M effect). This increases the electron density on the ring nitrogens, raising the pKa of 2-aminopyrazine to ~3.01[1].

  • The 5-Chloro Substitution (-I Effect): Halogens exert a strong inductive electron-withdrawing effect (-I). Positioned at the 5-position, the chlorine atom pulls electron density away from the basic centers across the conjugated

    
     network, significantly depressing the pKa. For instance, the pKa of 5-chloropyrazin-2-amine drops to a predicted 1.74[2].
    
  • The N-tert-Butyl Group (+I and Steric Effects): The bulky tert-butyl group on the exocyclic amine provides a mild inductive electron-donating effect (+I). However, its massive steric bulk restricts the optimal coplanarity required for maximum resonance donation into the ring. Furthermore, this bulk hinders the formation of a stabilizing aqueous solvation shell around the protonated species, effectively neutralizing the +I benefit.

Predictive pKa Analysis and Protonation Mechanics

Based on the synthesis of these electronic factors, the predicted pKa of the conjugate acid of N-tert-Butyl-5-chloropyrazin-2-amine lies in the range of 1.6 to 1.8 .

Comparative pKa Data

Summarizing the quantitative data of related analogs provides a clear trajectory of substituent effects:

CompoundpKa (Conjugate Acid)Primary Electronic Modulator
Pyrazine 0.65[1]Baseline electron-deficient heterocycle
2-Aminopyrazine 3.01[1]+M resonance donation from

5-Chloropyrazin-2-amine 1.74[2]-I inductive withdrawal from Cl
N-tert-Butyl-5-chloropyrazin-2-amine ~1.6 - 1.8 (Predicted)+I (t-Butyl) offset by steric desolvation
The Causality of the Protonation Site

A common misconception in medicinal chemistry is that the exocyclic amine is the primary site of protonation. In reality, protonation of aminopyrazines occurs almost exclusively on the endocyclic ring nitrogen (specifically N4, para to the amino group)[3].

Protonation at the exocyclic nitrogen would localize the positive charge and disrupt the resonance stabilization of the system. Conversely, protonation at N4 allows the positive charge to be delocalized and stabilized by the lone pair of the exocyclic amine, creating an energetically favorable amidinium-like resonance structure.

G N Neutral Molecule (N-tBu-5-Cl-pyrazin-2-amine) P_N4 Protonation at N4 (Ring Nitrogen) N->P_N4 H+ (pH < 2) P_Exo Protonation at NH (Exocyclic Amine) N->P_Exo H+ (Theoretical) Res Resonance Stabilized (Thermodynamically Favored) P_N4->Res NoRes No Resonance (High Energy Barrier) P_Exo->NoRes

Thermodynamic logic of N4 vs. exocyclic amine protonation in aminopyrazines.

Ionization States and Physiological Relevance

Because the pKa is exceptionally low (~1.7), N-tert-Butyl-5-chloropyrazin-2-amine behaves as a very weak base. This dictates its ionization state across the physiological pH gradient:

  • Gastric Fluid (pH 1.2 - 2.0): The compound will exist in a dynamic equilibrium, being approximately 30% to 75% ionized (protonated). This transient ionization allows for initial dissolution in the stomach.

  • Intestinal Fluid (pH 6.5) & Blood Plasma (pH 7.4): The compound will be >99.99% un-ionized (neutral).

Pharmacokinetic Implications: The dominant neutral state at physiological pH ensures high lipophilicity, driving excellent passive transcellular permeability. However, this lack of ionization in systemic circulation poses a severe risk of precipitation and poor aqueous solubility, necessitating advanced formulation strategies (e.g., lipid nanoparticles or amorphous solid dispersions) during drug development.

Experimental Methodologies for pKa Determination

Standard potentiometric titration is fundamentally flawed for compounds with a pKa < 2.0. At such low pH, the high background concentration of hydronium ions masks the subtle pH changes caused by the deprotonation of the analyte, leading to massive standard errors.

To ensure trustworthiness and self-validation , the pKa of N-tert-Butyl-5-chloropyrazin-2-amine must be determined using UV-Metric Titration , validated orthogonally by Capillary Zone Electrophoresis (CZE) .

Protocol 1: UV-Metric Titration (Spectrophotometric Method)

This method exploits the distinct UV absorbance profiles of the neutral and protonated species. The presence of a sharp isosbestic point throughout the titration serves as an internal, self-validating proof that the compound is undergoing a clean, two-state transition without degradation.

G Prep 1. Sample Preparation (Cosolvent + Aqueous Buffer) Titration 2. Automated Titration (pH 0.5 to 4.0) Prep->Titration UV 3. UV Spectral Acquisition (220 - 350 nm) Titration->UV Analysis 4. Target Factor Analysis (Henderson-Hasselbalch Fit) UV->Analysis

Step-by-step workflow for UV-metric pKa determination of weak bases.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-tert-Butyl-5-chloropyrazin-2-amine in HPLC-grade methanol to yield a 10 mM stock solution.

  • Buffer Array Generation: Prepare a series of aqueous buffers ranging from pH 0.5 to 4.0 (using HCl/KCl for pH < 2.0 and citrate/phosphate for pH > 2.0) at a constant ionic strength of 0.15 M (using KCl).

  • Sample Spiking: Spike 2 mL of each buffer with 20 µL of the stock solution (final analyte concentration: 100 µM; co-solvent: 1% MeOH).

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 220 nm to 350 nm for each pH point using a diode-array spectrophotometer.

  • Data Processing: Identify the analytical wavelength (

    
    ) where the difference in absorbance between the fully protonated and fully neutral states is maximized.
    
  • Regression Analysis: Plot Absorbance vs. pH and apply non-linear regression using the Henderson-Hasselbalch equation to calculate the exact pKa.

Protocol 2: Orthogonal Validation via Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their charge-to-size ratio. As the pH drops and the compound becomes protonated, its electrophoretic mobility increases.

  • Capillary Conditioning: Flush a bare fused-silica capillary (50 µm ID, 40 cm effective length) with 0.1 M NaOH, followed by water and the Background Electrolyte (BGE).

  • BGE Preparation: Prepare volatile buffers (e.g., formic acid/ammonium formate) covering pH 1.0 to 4.0.

  • Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5 s). Apply a voltage of 20 kV.

  • Mobility Calculation: Measure the migration time of the analyte and a neutral electroosmotic flow (EOF) marker (e.g., DMSO) to calculate the effective electrophoretic mobility (

    
    ).
    
  • Curve Fitting: Plot

    
     against BGE pH. The inflection point of the resulting sigmoidal curve represents the pKa.
    

References

  • 2-Amino-5-chloropyrazine CAS:33332-29-5. Hebei InnoNew Material.[Link]

  • Aminopyrazine | C4H5N3 | CID 78747. PubChem - National Institutes of Health (NIH).[Link]

  • Synthon trends according to acid strength and geometry in salts of N-heterocyclic bases. Royal Society of Chemistry (RSC).[Link]

Sources

Foundational

The Strategic Role of N-tert-Butyl-5-chloropyrazin-2-amine in Modern Kinase Inhibitor Discovery: A Technical Guide

Foreword: The Quest for Precision in Kinase Inhibition In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregula...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Precision in Kinase Inhibition

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment paradigms for many of these diseases. Within this competitive field, the discovery of novel molecular scaffolds that can confer both high potency and selectivity is of paramount importance. This technical guide delves into the strategic utility of a specific, yet highly significant building block: N-tert-Butyl-5-chloropyrazin-2-amine . While not a final drug product itself, this molecule represents a core structural motif, the understanding of which is crucial for the rational design of next-generation kinase inhibitors. This document will provide an in-depth analysis of its chemical attributes, its role in establishing critical interactions within the kinase ATP-binding site, and practical methodologies for its synthesis and application in drug discovery workflows.

The Pyrazine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly in the realm of kinase inhibitors.[1][2] Its constituent nitrogen atoms are strategically positioned to act as hydrogen bond acceptors, a feature that is expertly exploited in the design of ATP-competitive inhibitors. These inhibitors function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.[1][3]

The 2-aminopyrazine core, a key component of our topic molecule, is particularly adept at forming bidentate hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of high-affinity binding for many successful kinase inhibitors.[3]

Deconstructing N-tert-Butyl-5-chloropyrazin-2-amine: A Trifecta of Functionality

The strategic value of N-tert-Butyl-5-chloropyrazin-2-amine lies in the synergistic contribution of its three key structural features: the 2-aminopyrazine core, the 5-chloro substituent, and the N-tert-butyl group.

The 2-Aminopyrazine Core: The Hinge-Binding Anchor

As previously mentioned, the 2-aminopyrazine moiety serves as the primary anchoring point for the inhibitor within the kinase's ATP binding site. The exocyclic amine and one of the ring nitrogens form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This interaction mimics the binding of the adenine portion of ATP.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyrazine Core Hinge_NH Backbone NH Hinge_CO Backbone C=O Pyrazine_N N Pyrazine_N->Hinge_NH H-bond Amino_NH2 H2N Amino_NH2->Hinge_CO H-bond

The 5-Chloro Substituent: A Gateway to Selectivity and Potency

The chlorine atom at the 5-position of the pyrazine ring serves a dual purpose. Firstly, it can participate in halogen bonding or other non-covalent interactions with residues in the ATP binding site, contributing to the overall binding affinity. More significantly, it acts as a versatile synthetic handle. The chloro group can be readily displaced or participated in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing for the introduction of a wide variety of substituents.[4] This enables the exploration of the solvent-exposed region of the ATP binding site, a key strategy for enhancing both potency and selectivity.

The N-tert-Butyl Group: Mastering the Hydrophobic Pocket

The bulky and lipophilic N-tert-butyl group plays a crucial role in optimizing the inhibitor's fit within the ATP binding pocket. Many kinases possess a hydrophobic pocket adjacent to the hinge region, and the tert-butyl group is ideally suited to occupy this space.[5] This hydrophobic interaction can significantly increase the binding affinity and residence time of the inhibitor. Furthermore, the steric bulk of the tert-butyl group can influence the overall conformation of the inhibitor, which can be critical for achieving selectivity for the target kinase over other closely related kinases.

Synthesis of N-tert-Butyl-5-chloropyrazin-2-amine: A Practical Approach

The synthesis of N-tert-Butyl-5-chloropyrazin-2-amine can be approached through a straightforward, two-step process starting from commercially available 2-aminopyrazine.

Step 1: Chlorination of 2-Aminopyrazine

The first step involves the selective chlorination of 2-aminopyrazine at the 5-position. This can be achieved using a variety of chlorinating agents, with N-chlorosuccinimide (NCS) being a common and effective choice.[6]

Protocol:

  • Dissolve 2-aminopyrazine in a suitable solvent, such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-amino-5-chloropyrazine.

Step 2: N-Alkylation with a tert-Butyl Group

The second step is the introduction of the tert-butyl group onto the exocyclic amine. Direct N-alkylation of 2-amino-5-chloropyrazine with a tert-butyl halide is challenging due to steric hindrance and potential for over-alkylation. A more reliable method involves a Buchwald-Hartwig amination or a related cross-coupling reaction. However, a more classical approach involving the formation of an amide followed by reduction is also feasible. A more direct, albeit potentially lower-yielding, approach could involve a nucleophilic substitution under forcing conditions. For the purpose of this guide, we will outline a general procedure for N-alkylation that may require optimization.

Protocol:

  • To a solution of 2-amino-5-chloropyrazine in a high-boiling point aprotic solvent (e.g., DMF or NMP), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.

  • After stirring for a short period, add tert-butyl bromide or iodide.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify by column chromatography.

Synthesis_Workflow

Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR) Insights

The N-tert-Butyl-5-chloropyrazin-2-amine scaffold serves as an excellent starting point for the development of potent and selective kinase inhibitors. The following table summarizes the role of each component and the potential for modification to explore the structure-activity relationship (SAR).

Structural Component Primary Role Potential Modifications and Rationale
2-Aminopyrazine Core Hinge-bindingGenerally conserved, but can be replaced with other hinge-binding motifs like aminopyrimidines or aminopyridines to fine-tune interactions and physical properties.
5-Chloro Group Synthetic handle, minor binding interactionsCan be replaced with other halogens (Br, I) for different reactivity in cross-coupling reactions. Can be substituted with various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira coupling to probe the solvent-exposed region for enhanced potency and selectivity.[4]
N-tert-Butyl Group Hydrophobic pocket interaction, steric influenceCan be replaced with other bulky alkyl or cycloalkyl groups (e.g., cyclopropyl, cyclohexyl) to optimize hydrophobic interactions. Introduction of polar functionalities on the alkyl group can improve solubility and pharmacokinetic properties.[5]

Experimental Protocols for Biological Evaluation

Once a library of kinase inhibitors based on the N-tert-Butyl-5-chloropyrazin-2-amine scaffold has been synthesized, a cascade of biological assays is employed to determine their efficacy.

In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of the target kinase's enzymatic activity.

Protocol:

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in an appropriate assay buffer.

  • Add the synthesized inhibitors at varying concentrations.

  • Incubate the reaction mixture to allow for substrate phosphorylation.

  • Stop the reaction and add detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.

  • After incubation, read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the synthesized inhibitors at various concentrations for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates a reduction in cell viability.

  • Calculate GI50 (concentration for 50% growth inhibition) values.

Screening_Cascade

Conclusion and Future Perspectives

N-tert-Butyl-5-chloropyrazin-2-amine represents a highly valuable, albeit specialized, building block in the arsenal of the medicinal chemist focused on kinase inhibitor discovery. Its well-defined roles in hinge binding, hydrophobic pocket occupation, and as a versatile synthetic intermediate make it an attractive starting point for the design of potent and selective kinase inhibitors. The principles outlined in this guide, from its synthesis to its application in SAR studies and biological evaluation, provide a solid framework for researchers aiming to leverage this scaffold in their drug discovery programs. Future work in this area will likely focus on the development of novel cross-coupling methodologies to further diversify the substituents at the 5-position and the exploration of this scaffold against a broader range of kinase targets, including those implicated in emerging therapeutic areas.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Molecular Structure,

  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. BenchChem,

  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem,

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry,

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry,

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters,

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters,

  • Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. Google Patents,

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI,

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem,

  • BTK INHIBITORS - European Patent Office. Google Patents,

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology,

  • Aminopyrimidines useful as kinase inhibitors - Google Patents. Google Patents,

  • 2-Amino-5-chloropyrazine synthesis - ChemicalBook. ChemicalBook,

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University Research Portal,

  • US 12215102 B2 - Googleapis.com. Google Patents,

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Mail,

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI,

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters,

  • How protein kinase inhibitors bind to the hinge region of the target protein. RSC Medicinal Chemistry,

  • Green Chemistry - RSC Publishing. Royal Society of Chemistry,

Sources

Protocols & Analytical Methods

Method

synthesis procedure for N-tert-Butyl-5-chloropyrazin-2-amine

Part 1: Introduction & Strategic Analysis 1.1 Target Molecule Profile Compound: N-tert-Butyl-5-chloropyrazin-2-amine CAS Registry: (Analogous structures often cited in kinase inhibitor patents) Core Scaffold: 2-Amino-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

1.1 Target Molecule Profile

  • Compound: N-tert-Butyl-5-chloropyrazin-2-amine

  • CAS Registry: (Analogous structures often cited in kinase inhibitor patents)

  • Core Scaffold: 2-Amino-5-chloropyrazine[1][2][3]

  • Significance: This moiety serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The 5-chloro substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura), while the bulky tert-butyl group often occupies hydrophobic pockets or modulates metabolic stability.

1.2 Retrosynthetic Logic & Route Selection The synthesis is designed around a Nucleophilic Aromatic Substitution (SNAr) strategy.

  • Starting Material: 2,5-Dichloropyrazine.[3][4][5][6]

  • Reagent: tert-Butylamine.[1][7][8]

  • Rationale: 2,5-Dichloropyrazine is a symmetrical electrophile. The introduction of the first amine group breaks this symmetry. The key challenge is regiocontrol —specifically, preventing the formation of the 2,5-bis(tert-butylamino)pyrazine byproduct.

  • Steric Advantage: The bulky tert-butyl group provides inherent kinetic protection against double substitution. Once the first mono-substitution occurs, the electron-donating nature of the amine deactivates the pyrazine ring toward a second nucleophilic attack, and the steric bulk hinders the approach of a second tert-butylamine molecule.

ReactionScheme SM 2,5-Dichloropyrazine Product N-tert-Butyl-5-chloropyrazin-2-amine (Major) SM->Product S_NAr (k1) Reagent tert-Butylamine (1.1 eq) Reagent->Product Conditions Base (TEA) Dioxane, 90°C SideProduct Bis-substituted Byproduct (Minor) Product->SideProduct S_NAr (k2) k1 >> k2

Figure 1: Reaction scheme highlighting the kinetic selectivity (k1 >> k2) driven by electronic deactivation and steric hindrance.

Part 2: Detailed Experimental Protocol

2.1 Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2,5-Dichloropyrazine Substrate1.0148.981.49 g (10 mmol)
tert-Butylamine Nucleophile1.273.140.88 g (12 mmol)
Triethylamine (TEA) Base Scavenger1.5101.191.52 g (15 mmol)
1,4-Dioxane SolventN/A-15 mL (1.5 M)

2.2 Step-by-Step Methodology

Step 1: Reaction Setup (Sealed Vessel)

  • Context: tert-Butylamine is volatile (bp ~78°C). To ensure efficient reaction kinetics without loss of reagent, a sealed pressure tube or autoclave is required.

  • Protocol:

    • Charge a 50 mL pressure tube with 2,5-dichloropyrazine (1.49 g) and a magnetic stir bar.

    • Add 1,4-Dioxane (15 mL). Stir until the solid is fully dissolved.

    • Add Triethylamine (2.1 mL, 1.52 g).

    • Add tert-Butylamine (1.26 mL, 0.88 g) in one portion.

    • Seal the tube tightly with a Teflon-lined cap.

Step 2: Thermal Activation

  • Protocol:

    • Place the reaction vessel in a pre-heated oil bath at 90°C .

    • Stir vigorously (approx. 600 rpm) for 12–16 hours .

    • Monitoring: Cool an aliquot to RT and monitor by TLC (20% EtOAc/Hexanes) or LC-MS.

    • Success Criteria: Disappearance of 2,5-dichloropyrazine (Rf ~0.8) and appearance of the product (Rf ~0.4).

Step 3: Workup & Isolation [6][9]

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap) to remove Dioxane and excess amines.

    • Partition: Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL) .

    • Why? The water wash removes the triethylamine hydrochloride salt formed during the reaction.

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude yellow solid.[2]

Step 4: Purification

  • Protocol:

    • Recrystallization (Preferred): The crude material is often pure enough (>90%). Recrystallize from hot Hexanes/EtOAc (9:1) . Cool to 0°C to precipitate pale yellow crystals.

    • Chromatography (Alternative): If bis-substituted impurity is present (>5%), purify via silica gel flash chromatography using a gradient of 0–20% Ethyl Acetate in Hexanes .

Part 3: Process Logic & Troubleshooting (Self-Validating Systems)

3.1 Critical Control Points

ParameterObservationCorrective Action
Temperature Reaction too slow (<50% conv. at 6h)Increase temp to 100°C. Caution: Check pressure rating of vessel.
Stoichiometry Bis-substituted byproduct detectedReduce t-butylamine to 1.05 eq. Ensure strict temperature control (do not exceed 95°C).
Color Change Darkening of reaction mixtureOxidation of amine. Ensure inert atmosphere (N₂ purge) before sealing.

3.2 Workflow Visualization

Workflow Start Start: 2,5-Dichloropyrazine + t-BuNH2 + TEA Reaction Heat @ 90°C (Sealed Tube) 12-16 Hours Start->Reaction Check LC-MS Check: SM Consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Concentrate -> Dissolve EtOAc Wash H2O/Brine Check->Workup Yes Purify Recrystallize (Hex/EtOAc) or Column Chromatography Workup->Purify Final Pure Product N-tert-Butyl-5-chloropyrazin-2-amine Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (s, 1H): Pyrazine H-3 (Deshielded, adjacent to Cl and N).

    • δ 7.75 (s, 1H): Pyrazine H-6.

    • δ 4.90 (br s, 1H): N-H (Exchangeable).

    • δ 1.45 (s, 9H): tert-Butyl group.

  • MS (ESI):

    • Calculated [M+H]⁺: 186.07

    • Observed [M+H]⁺: 186.1 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl ~3:1).

Part 5: References

  • BenchChem. Application Notes and Protocols for the Use of 2,5-Dichloropyrazine in Pharmaceutical Synthesis. (Accessed 2023).

  • American Chemical Society (ACS). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 2013.[10]

  • GuideChem. How to Synthesize 2,5-Dichloropyrazine and Its Applications. (Accessed 2023).

(Note: The synthesis described is an adaptation of standard protocols for 2,5-dichloropyrazine functionalization found in the cited literature, optimized for the steric and electronic properties of tert-butylamine.)

Sources

Application

Buchwald-Hartwig amination using N-tert-Butyl-5-chloropyrazin-2-amine

Application Note: Precision Buchwald-Hartwig Amination of N-tert-Butyl-5-chloropyrazin-2-amine in Drug Discovery Workflows Executive Summary The synthesis of 2,5-diaminopyrazine derivatives is a critical pathway in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of N-tert-Butyl-5-chloropyrazin-2-amine in Drug Discovery Workflows

Executive Summary

The synthesis of 2,5-diaminopyrazine derivatives is a critical pathway in the development of kinase inhibitors and GPCR ligands. While pyrazines are traditionally susceptible to Nucleophilic Aromatic Substitution (SNAr), the functionalization of N-tert-Butyl-5-chloropyrazin-2-amine presents a unique synthetic challenge. The electron-donating nature of the 2-amino group deactivates the pyrazine core, rendering catalyst-free SNAr sluggish and prone to degradation at the elevated temperatures required for conversion[1]. To overcome this, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the chemoselective method of choice, enabling rapid C-N bond formation under mild conditions[2].

Mechanistic Rationale & Substrate Causality

Successful cross-coupling of heteroaryl chlorides requires a deep understanding of substrate-catalyst interactions. N-tert-Butyl-5-chloropyrazin-2-amine is specifically engineered for optimal reactivity in these workflows:

  • Steric Shielding (The tert-butyl effect): Unprotected 2-aminopyrazines frequently poison Palladium catalysts by chelating the active Pd(0) center. The bulky tert-butyl group sterically blocks the nitrogen lone pair from coordinating with the metal, preserving the catalyst's turnover number (TON)[3]. Furthermore, it prevents the substrate's own secondary amine from acting as a competing nucleophile, eliminating the risk of substrate oligomerization.

  • Catalyst System Selection: We recommend the RuPhos Pd G3 precatalyst system. The bulky, electron-rich biarylphosphine ligand (RuPhos) is highly effective at accelerating the difficult oxidative addition into the deactivated C-Cl bond[4]. The third-generation (G3) precatalyst architecture ensures rapid, quantitative generation of the active monoligated L-Pd(0) species upon mild base activation, bypassing the unpredictable induction periods and off-cycle resting states associated with traditional Pd2(dba)3 systems.

Experimental Workflow

Workflow N1 1. Reagent Setup (Inert Atmosphere) N2 2. Precatalyst Activation (Base-Mediated) N1->N2 Add Solvent N3 3. Cross-Coupling (80°C, 1,4-Dioxane) N2->N3 Color Shift (Yellow -> Red) N4 4. In-Process Control (LC-MS Validation) N3->N4 2-4 Hours N4->N3 <95% Conversion N5 5. Purification (Flash Chromatography) N4->N5 >95% Conversion

Fig 1. Self-validating experimental workflow for Pd-catalyzed C-N cross-coupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, utilizing visual and analytical checkpoints to ensure mechanistic fidelity.

Materials:

  • N-tert-Butyl-5-chloropyrazin-2-amine (1.0 mmol, 1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine or substituted aniline) (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add N-tert-Butyl-5-chloropyrazin-2-amine, the amine nucleophile, RuPhos Pd G3, RuPhos, and NaOtBu.

    • Causality Check: NaOtBu is selected because it is a strong, non-nucleophilic base that effectively deprotonates the Pd-coordinated amine without participating in competing SNAr side reactions.

  • Solvent Addition & Degassing: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill with Nitrogen (x3). Add anhydrous, degassed 1,4-Dioxane via syringe.

    • Causality Check: 1,4-Dioxane is chosen for its optimal boiling point (101 °C) and its ability to partially solubilize the inorganic base, facilitating a homogenous catalytic cycle.

  • Catalyst Activation (Validation Step 1): Stir the mixture at room temperature for 5 minutes.

    • Self-Validation: Observe a distinct color change from pale yellow/green to deep red/brown. This optical shift confirms the deprotonation of the G3 precatalyst and the successful generation of the active L-Pd(0) species. If the solution remains green or turns black (Pd black), the system has been poisoned by oxygen or moisture.

  • Thermal Coupling: Transfer the vial to a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • In-Process Control (Validation Step 2): After 2 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the UV trace shows >95% consumption of the starting heteroaryl chloride. The presence of a mass corresponding to [M - Cl + H] indicates premature protodehalogenation, usually caused by wet solvent.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd particulates and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Empirical Optimization Data

To demonstrate the causality of our selected conditions, the following table summarizes the quantitative optimization data for the coupling of N-tert-Butyl-5-chloropyrazin-2-amine with morpholine.

EntryCatalyst / Ligand System (2 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)*
1Pd2(dba)3 / BINAPCs2CO3Toluene10018%
2Pd(OAc)2 / XantphosNaOtBu1,4-Dioxane10045%
3BrettPhos Pd G3 / BrettPhosLiHMDSTHF6572%
4RuPhos Pd G3 / RuPhos NaOtBu 1,4-Dioxane 80 >98%

*Conversion determined by LC-MS integration at 254 nm after 3 hours. Insight: Bidentate ligands (BINAP, Xantphos) struggle with the oxidative addition into the deactivated pyrazine C-Cl bond. The bulky, electron-rich monodentate RuPhos system provides the necessary electron density to force the oxidative addition while utilizing steric bulk to accelerate the final reductive elimination[3].

Mechanistic Catalytic Cycle

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Cl) Pd0->OxAdd + N-tert-Butyl-5-chloropyrazin-2-amine AmineBind Amine Coordination L-Pd(II)(Ar)(Cl)(NHR2) OxAdd->AmineBind + Amine Nucleophile Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprot + NaOtBu - NaCl, - tBuOH RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim Transition State Formation RedElim->Pd0 - 2,5-Diaminopyrazine Product

Fig 2. Catalytic cycle of the Buchwald-Hartwig amination on 5-chloropyrazin-2-amine.

Troubleshooting & Diagnostics

  • High levels of Protodehalogenation: If LC-MS indicates the formation of N-tert-butylpyrazin-2-amine (loss of chlorine without amine coupling), the reaction is suffering from β-hydride elimination. Ensure the amine partner is not highly sterically hindered, or switch to a base with a different counterion (e.g., LiHMDS) to alter the transition state geometry.

  • Catalyst Precipitation (Black Mirror): The formation of a black mirror on the vial walls indicates catalyst death (aggregation to Pd nanoparticles). This is almost exclusively caused by oxygen ingress during setup. Ensure rigorous Schlenk techniques are utilized.

References

  • Ouyang, J.-S., et al. "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature." ACS Catalysis, 2021.

  • Lundgren, R. J., et al. "A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines." Chemistry - A European Journal, 2010.

  • Reilly, S. W., et al. "Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions." Tetrahedron Letters, 2017.

  • Smith, A., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Organic & Biomolecular Chemistry, 2011.

Sources

Method

Application Note &amp; Protocols: Suzuki-Miyaura Coupling for the Diversification of 5-Chloropyrazin-2-amine Derivatives

Introduction: Strategic Importance of Substituted Aminopyrazines Pyrazine-containing scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a multitude of clinically significant mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Substituted Aminopyrazines

Pyrazine-containing scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a multitude of clinically significant molecules. The 5-substituted-2-aminopyrazine motif, in particular, serves as a critical pharmacophore. The synthetic challenge lies in the efficient and modular diversification of this core. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for this purpose.[1][2][3]

This guide provides a detailed examination and robust protocols for the Suzuki-Miyaura coupling of 5-chloropyrazin-2-amine with various organoboron reagents. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges, including slower oxidative addition and potential catalyst inhibition by the nitrogen-containing functionalities.[4][5] This document explains the causal factors behind protocol choices and provides researchers with a comprehensive framework for achieving high-yield, reliable couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle proceeds through three fundamental steps, centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 5-chloropyrazin-2-amine. This is typically the rate-determining step for aryl chlorides and is a key hurdle for this substrate class.[4][7]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)Ln-Cl Pd0->PdII_Aryl Oxidative Addition (Aryl-Cl) PdII_Both Aryl-Pd(II)Ln-R' PdII_Aryl->PdII_Both Transmetalation (R'-B(OH)₂ + Base) PdII_Both->Pd0 Reductive Elimination Product Aryl-R' PdII_Both->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling 5-Chloropyrazin-2-amine

The successful coupling of this specific substrate class hinges on overcoming several inherent challenges related to its electronic and structural properties.

  • Electrophile Reactivity: The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the oxidative addition step energetically demanding.[4] The electron-deficient nature of the pyrazine ring somewhat activates the halide toward this step, but specialized catalyst systems are still required.[5]

  • Catalyst Inhibition: The free amine group and the pyrazine ring nitrogens are Lewis basic and can coordinate to the palladium center.[10] This can sequester the catalyst in an off-cycle, inactive state, reducing reaction efficiency. Traditional catalysts like Pd(PPh₃)₄ often fail for this reason.[1]

  • Boronic Acid Stability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond) under the reaction conditions, leading to reduced yields.[3][6]

To address these issues, the selection of the palladium source, ligand, base, and solvent is not arbitrary but a targeted strategy to favor the productive catalytic cycle.

Optimizing Reaction Components: A Field-Proven Guide

Based on extensive literature and practical experience, the following components are recommended for establishing a robust protocol.

ComponentRecommended OptionsRationale & Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources, respectively. Pd(II) sources require in situ reduction to the active Pd(0) state, which can be facilitated by phosphine ligands.[6] Pre-formed palladium-ligand complexes (precatalysts) are also highly effective.
Ligand (Critical) Buchwald Ligands: XPhos, SPhos, RuPhosOther: P(t-Bu)₃This is the most critical parameter. Bulky, electron-rich phosphine ligands are essential.[11][12] Bulkiness prevents the coordination of more than one ligand, creating a coordinatively unsaturated and highly reactive Pd(0) species. It also mitigates catalyst inhibition from the substrate's nitrogens.[10] High electron density on the ligand facilitates the difficult oxidative addition to the C-Cl bond.[4][12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to form the boronate "ate" complex, which is necessary for transmetalation.[9] Inorganic bases are standard. K₃PO₄ is a moderately strong and effective choice for many systems. Stronger bases like NaOH can be used but may promote side reactions or substrate degradation.[4][13]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, n-Butanol/H₂OAprotic organic solvents are typical.[6] A small amount of water is often added to help dissolve the inorganic base and facilitate the formation of the active boronate species.[6][14] Aqueous catalysis can be more efficient for some heterocyclic substrates.[15]
Boron Reagent Arylboronic Acids, Arylboronic Pinacol EstersBoronic acids are the most common coupling partners.[6] Pinacol esters offer greater stability against protodeboronation and are often preferred for long-term storage or for particularly sensitive substrates.[16]

Detailed Experimental Protocols

The following protocols provide a validated starting point for the Suzuki-Miyaura coupling of 5-chloropyrazin-2-amine derivatives.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - 5-chloropyrazin-2-amine (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) B Add Reagents & Solvent to Reaction Vessel A->B C Degas Mixture (e.g., N₂/Ar sparging) B->C D Add Catalyst & Ligand (under inert atmosphere) C->D E Heat to Reaction Temp (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Quench F->G Upon Completion H Aqueous Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Coupling with Phenylboronic Acid

This protocol describes the reaction of 5-chloropyrazin-2-amine with phenylboronic acid on a 1.0 mmol scale.

Materials:

  • 5-chloropyrazin-2-amine (129.5 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (28.6 mg, 0.06 mmol, 6 mol%)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Reaction vessel (e.g., 10 mL microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add 5-chloropyrazin-2-amine, phenylboronic acid, and potassium phosphate.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel.

  • Degassing: Seal the vessel and sparge the mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[3]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos to the reaction mixture.

  • Reaction: Tightly seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenylpyrazin-2-amine.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Poor quality boronic acid.3. Insufficient degassing.4. Incorrect stoichiometry or inactive base.1. Use fresh Pd source and ligand. Ensure proper inert atmosphere technique.[3]2. Use freshly opened or purified boronic acid, or switch to a more stable pinacol ester.3. Increase degassing time or use freeze-pump-thaw cycles for rigorous oxygen removal.4. Verify the mass and purity of all reagents.
Protodeboronation Side Product Excess water, high temperature, or prolonged reaction time leading to cleavage of the C-B bond.1. Reduce the amount of water in the solvent system.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).3. Consider using a boronic pinacol ester for increased stability.
Homocoupling of Boronic Acid Presence of oxygen facilitating oxidative coupling of the boronic acid.[3]1. Ensure rigorous degassing of the reaction mixture and solvents.2. Use a direct Pd(0) source like Pd₂(dba)₃ to avoid side reactions during the in situ reduction of Pd(II) precatalysts.[3]
Dehalogenation of Starting Material The chloro-group is replaced by hydrogen. Can be more prevalent with certain catalyst systems or bases.1. Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor this pathway.2. Ensure the boronic acid is of high quality and sufficiently reactive.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Gherase, D., et al. (2019). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [Link]

  • Gandeepan, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ArODES HES-SO. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings | Request PDF. [Link]

  • National Institutes of Health. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Ritter, T. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Stanovnik, B., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. [Link]

  • ResearchGate. (2015). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • Semantic Scholar. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. (2025, August 6). (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. [Link]

  • Nature. (2024, October 17). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. [Link]

  • ResearchGate. Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Figshare. (2016, December 7). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. American Chemical Society. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Organic Process Research & Development. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • National Institutes of Health. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • National Institutes of Health. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • National Institutes of Health. (2024, August 2). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC. [Link]

  • ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. [Link]

Sources

Application

Application Note: Strategic Functionalization of 5-Chloropyrazin-2-amine via Nucleophilic Aromatic Substitution (SNAr)

Introduction: The Strategic Importance of Substituted Pyrazines in Medicinal Chemistry Pyrazine derivatives are a cornerstone in modern drug discovery, forming the core scaffold of numerous therapeutic agents. Their prev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyrazines in Medicinal Chemistry

Pyrazine derivatives are a cornerstone in modern drug discovery, forming the core scaffold of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres of other aromatic systems, their involvement in crucial hydrogen bonding interactions with biological targets, and their favorable pharmacokinetic profiles. The strategic functionalization of the pyrazine ring is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on activated halopyrazines, such as 5-chloropyrazin-2-amine, represents a powerful and versatile strategy for the synthesis of diverse compound libraries for screening and lead optimization. This application note provides a comprehensive guide to understanding and implementing SNAr reactions on 5-chloropyrazin-2-amine, offering both theoretical insights and detailed, field-proven protocols for researchers in medicinal chemistry and drug development.

Theoretical Framework: Understanding the SNAr Reaction on Pyrazines

The facility of nucleophilic aromatic substitution on 5-chloropyrazin-2-amine is a direct consequence of the electron-deficient nature of the pyrazine ring. The two nitrogen atoms within the aromatic system exert strong inductive and mesomeric electron-withdrawing effects, which significantly lowers the electron density of the ring carbons.[1][2] This electronic characteristic makes the pyrazine ring susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chloro substituent, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the nitrogen atoms in the pyrazine ring, particularly the one at the 4-position relative to the substitution site, is crucial for stabilizing this intermediate by delocalizing the negative charge. The electron-donating amino group at the 2-position can also influence the reactivity and regioselectivity of the substitution. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.

The general reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend observed in many other substitution reactions.[4] This is because the more electronegative halogen can better stabilize the transition state leading to the Meisenheimer complex. However, for chloro- and bromo-pyridines and pyrazines, the carbon-halogen bond cleavage can also be rate-influencing, making chlorine a very practical and widely used leaving group.

Diagram: SNAr Mechanism on 5-Chloropyrazin-2-amine

Caption: Generalized mechanism of the SNAr reaction on 5-chloropyrazin-2-amine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction on 5-chloropyrazin-2-amine with a representative amine nucleophile. These protocols are designed to be self-validating, with in-process controls and characterization steps.

Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)

Materials:

  • 5-chloropyrazin-2-amine

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloropyrazin-2-amine (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent such as DMF or DMSO (approximately 0.2-0.5 M concentration of the limiting reagent). Add a base, such as K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq), to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Nucleophile Addition: Add the nucleophile, in this case, morpholine (1.1-1.5 eq), to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF/DMSO and salts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Experimental Workflow for SNAr

experimental_workflow start Start setup Reaction Setup: - 5-chloropyrazin-2-amine - Solvent (DMF/DMSO) - Base (K₂CO₃/DIPEA) start->setup add_nucleophile Add Nucleophile (e.g., Morpholine) setup->add_nucleophile heat Heat Reaction (80-120 °C) add_nucleophile->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction (EtOAc) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A typical experimental workflow for an SNAr reaction.

Data Presentation: A Comparative Overview of Reaction Parameters

The choice of nucleophile, base, solvent, and temperature significantly impacts the outcome of the SNAr reaction. The following table summarizes typical reaction conditions for the SNAr of 5-chloropyrazin-2-amine with various classes of nucleophiles.

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)Typical Yield Range (%)
Secondary Amines Morpholine, PiperidineK₂CO₃, DIPEADMF, DMSO80 - 12070 - 95
Primary Amines Benzylamine, AnilineK₂CO₃, NaHDMF, NMP100 - 15060 - 90
Alcohols Sodium MethoxideNaH, K₂CO₃THF, Dioxane60 - 10050 - 85
Thiols Sodium ThiophenoxideK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 8075 - 98

Note: These are general guidelines, and optimization may be required for specific substrates.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., NMP), or employing a stronger base if the nucleophile is an alcohol or thiol. For weakly nucleophilic amines, microwave irradiation can significantly reduce reaction times.[5]

  • Side Reactions: The presence of multiple reactive sites on the nucleophile can lead to side products. Protecting groups may be necessary in such cases.

  • Alternative Conditions: For some substrates, palladium-catalyzed cross-coupling reactions might be considered as an alternative to SNAr, especially for less activated aryl chlorides.[5] However, for highly activated substrates like 5-chloropyrazin-2-amine, SNAr is often more cost-effective and avoids transition metal contamination.

  • Green Chemistry Approaches: Recent studies have explored more environmentally friendly conditions for SNAr reactions, such as using water as a solvent in the presence of a suitable base like potassium fluoride.[5]

Conclusion

Nucleophilic aromatic substitution on 5-chloropyrazin-2-amine is a robust and highly effective method for generating a diverse array of substituted pyrazine derivatives. A thorough understanding of the underlying reaction mechanism, coupled with careful selection of reaction conditions, enables researchers to efficiently synthesize novel compounds for drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Benchchem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • Perrett, C. I., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1773-1778.
  • Barlin, G. B. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 3, 275-281.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
  • Singh, U. P., & Singh, R. P. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Besson, T., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(11), 1473.
  • Illuminati, G. (1975). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Dunn, P. J., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Green Chemistry, 17(2), 1028-1035.
  • Rossi, R. A., & Pierini, A. B. (2006). RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS. Società Chimica Italiana.
  • Castan, I. F. S. F., et al. (2022). Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. Bioorganic & Medicinal Chemistry, 63, 116688.
  • Benchchem.
  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
  • Ota, E., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(45), 15068-15074.
  • Reddy, T. J., et al. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • Unnamed author.
  • Gryko, D. T. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • Unnamed author. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Unnamed author. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of the Pyrazine Ring at the C-5 Position

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of C-5 Substituted Pyrazines The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, prized for i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of C-5 Substituted Pyrazines

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous FDA-approved drugs.[1][2] The ability to introduce specific functionalities at defined positions on the pyrazine ring is paramount for the modulation of a molecule's biological activity, solubility, and pharmacokinetic profile. The C-5 position, in particular, offers a strategic vector for molecular elaboration. This guide provides a detailed overview of established and emerging methodologies for the regioselective functionalization of the pyrazine ring at the C-5 position, complete with detailed experimental protocols and insights into the rationale behind procedural choices.

Strategic Approaches to C-5 Functionalization

The functionalization of the C-5 position of the pyrazine ring can be broadly categorized into two main strategies:

  • Functionalization of a Pre-functionalized Pyrazine Core: This classic and reliable approach involves the initial synthesis of a pyrazine ring bearing a leaving group (e.g., a halogen) at the C-5 position. This "handle" can then be readily converted to a wide array of functionalities through well-established cross-coupling reactions.

  • Direct C-H Functionalization: More modern and atom-economical, this strategy aims to directly convert a C-H bond at the C-5 position into a new C-C or C-heteroatom bond, circumventing the need for a pre-installed leaving group.

This guide will delve into the practical application of both strategies, providing detailed protocols for key reactions.

Part 1: Functionalization via Pre-functionalized Pyrazines

This approach hinges on the availability of pyrazine precursors with a leaving group selectively placed at the C-5 position. A common and highly versatile intermediate is a 2-halo-5-iodopyrazine, where the differential reactivity of the carbon-halogen bonds allows for selective transformations.

Protocol 1: Synthesis of 2,5-Diiodopyrazine via Deprotonative Dimetalation

This protocol provides a route to a key C5-functionalizable intermediate. The deprotonation of pyrazine is achieved using a strong lithium amide base, followed by quenching with iodine.[3][4]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Cool solution of 2,2,6,6-tetramethylpiperidine (TMP) in THF to 0 °C B Add BuLi and CdCl2·TMEDA A->B Successive addition C Introduce pyrazine B->C D Stir at room temperature for 2 hours C->D E Add solution of I2 in THF D->E F Stir overnight E->F G Quench with aq. Na2S2O3 F->G H Extract with Ethyl Acetate G->H I Purify by flash chromatography H->I

Caption: Workflow for the Synthesis of 2,5-Diiodopyrazine.

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (BuLi) in hexanes

  • Cadmium chloride complexed with N,N,N',N'-tetramethylethylenediamine (CdCl₂·TMEDA)

  • Pyrazine

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Silica gel for chromatography

Procedure:

  • To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (3.0 eq.) in anhydrous THF, successively add n-butyllithium (3.0 eq.) and CdCl₂·TMEDA (1.0 eq.).

  • Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (1.0 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add a solution of iodine (3.0 eq.) in anhydrous THF to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford 2,5-diiodopyrazine.[3]

Causality and Insights: The use of a mixed lithium-cadmium amide base is crucial for achieving efficient and regioselective deprotonation of the electron-deficient pyrazine ring at room temperature.[5] The stoichiometry is key to favoring the di-iodinated product.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

With a 5-halopyrazine in hand, the Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl groups at this position.[6] This protocol is a general guideline and may require optimization for specific substrates.[7]

Experimental Workflow:

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Charge Schlenk flask with 5-halopyrazine, boronic acid, Pd catalyst, and base B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat reaction mixture with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous work-up F->G H Purify by chromatography or recrystallization G->H

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • 5-Halopyrazine (e.g., 2-chloro-5-iodopyrazine or 2-bromo-5-iodopyrazine) (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 5-halopyrazine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heterocycles like pyrazine, electron-rich and bulky phosphine ligands can be beneficial.[8] The base is essential for the transmetalation step of the catalytic cycle.[6]

Table 1: Comparison of Common Cross-Coupling Reactions for C-5 Functionalization

ReactionCoupling PartnerCatalyst System (Typical)Key Advantages
Suzuki-Miyaura Boronic acids/estersPd catalyst, baseHigh functional group tolerance, commercially available reagents.[6]
Sonogashira Terminal alkynesPd catalyst, Cu(I) co-catalyst, baseDirect introduction of alkynyl groups.[9][10]
Heck AlkenesPd catalyst, baseForms C-C double bonds.[11][12]

Part 2: Direct C-H Functionalization

Direct C-H functionalization offers a more streamlined approach to C-5 substituted pyrazines by avoiding the synthesis of pre-functionalized starting materials.

Protocol 3: Minisci-Type Alkylation

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient N-heterocycles via a radical mechanism.[13] While it can sometimes lead to mixtures of regioisomers, reaction conditions can be tuned to favor a particular isomer.[14]

Reaction Mechanism:

cluster_0 Radical Generation cluster_1 Radical Addition cluster_2 Rearomatization A Oxidative decarboxylation of a carboxylic acid (e.g., with Ag+/S2O8^2-) B Formation of an alkyl radical (R•) A->B D Nucleophilic attack of R• on the protonated pyrazine ring B->D C Protonation of pyrazine C->D E Oxidation of the resulting radical cation intermediate D->E F Loss of a proton to yield the alkylated pyrazine E->F

Caption: Simplified Mechanism of the Minisci Reaction.

Materials:

  • Pyrazine (or a substituted pyrazine)

  • Carboxylic acid (as the alkyl radical precursor)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Solvent (e.g., water, acetonitrile)

Procedure (General):

  • Dissolve the pyrazine substrate in a suitable solvent containing sulfuric acid to ensure protonation.

  • Add the carboxylic acid and silver nitrate to the solution.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C).

  • Add a solution of ammonium persulfate in water dropwise to the reaction mixture.

  • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography.

Causality and Insights on Regioselectivity: The regioselectivity of the Minisci reaction on the pyrazine ring is influenced by both electronic and steric factors. Protonation of the pyrazine ring activates it towards nucleophilic radical attack. For an unsubstituted pyrazine, attack is generally favored at the C-2/C-5 and C-3/C-6 positions. The presence of substituents can direct the incoming radical. For instance, an electron-withdrawing group at C-2 would likely direct the incoming radical to the C-5 or C-6 position.[14] The choice of solvent and pH can also be used to tune the regioselectivity.[15]

Protocol 4: Direct C-H Photoarylation with Aryldiazonium Salts

Visible-light photocatalysis has emerged as a mild and efficient method for direct C-H functionalization. This protocol describes the arylation of pyrazine using aryldiazonium salts without the need for an external photocatalyst.[16]

Materials:

  • Pyrazine hydrochloride

  • Aryldiazonium tetrafluoroborate

  • Dimethyl sulfoxide (DMSO)

  • Blue LEDs

Procedure:

  • In a reaction vessel, dissolve the pyrazine hydrochloride (e.g., 15 eq.) and the aryldiazonium salt (1.0 eq.) in DMSO.

  • Irradiate the reaction mixture with blue LEDs at a controlled temperature (e.g., 33 °C).

  • Monitor the reaction progress.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by chromatography.

Causality and Insights: This reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the pyrazine and the aryldiazonium salt.[16] Upon irradiation with visible light, this complex facilitates the generation of an aryl radical, which then adds to the pyrazine ring. While this method is promising, it may yield a mixture of regioisomers, and further optimization may be required to achieve high C-5 selectivity.

Conclusion

The functionalization of the pyrazine ring at the C-5 position is a critical task in the development of new pharmaceuticals and functional materials. This guide has outlined several robust methodologies, from classical cross-coupling reactions of pre-functionalized pyrazines to modern direct C-H functionalization techniques. The choice of strategy will depend on the specific target molecule, available starting materials, and desired functional group tolerance. The detailed protocols and insights provided herein are intended to serve as a valuable resource for researchers navigating the synthesis of C-5 substituted pyrazines.

References

  • Ahmad, G., Rasool, N., Rizwan, K., Altaf, A.A., Rashid, U., Mahmood, T., & Ayub, K. (2015). Selective C-arylation of 2, 5-dibromo-3-hexylthiophene via suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5214.
  • Baran, P. S., & O'Hara, F. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research.
  • BenchChem. (2025). Technical Support Center: 3-Bromo-5-chloropyrazine-2-carbonitrile in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazine-Based Polymers for Optical Devices.
  • de Oliveira, K. T., et al. (2020). Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light. Organic & Biomolecular Chemistry, 18(34), 6697-6701.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Baran, P. S., et al. (2016). Radical-Based Regioselective C−H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 138(30), 9639-9651.
  • Wikipedia. (n.d.). Minisci reaction.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Iododecane with Terminal Alkynes.
  • Heinisch, G., & Matuszczak, B. (1998). Recent Advances in Pyridazine Chemistry. Progress in Heterocyclic Chemistry, 10, 1-31.
  • ECHEMI. (n.d.). 2-Bromo-5-iodopyrazine.
  • Guchhait, S. K., et al. (2012). C–H bond functionalization under metalation-deprotonation process: regioselective direct arylation of 3-aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 77(18), 8321-8328.
  • Meher, C., Rao, A., & Omar, M. (2013). Piperazine-pyrazine and their multiple biological activities. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 43-60.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Catalysts. (2025).
  • L'Helgoual'ch, J. M., et al. (2008). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Synlett, 2008(17), 2639-2642.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025).
  • Legroux, D., et al. (2004). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • ChemicalBook. (n.d.). 5-Bromo-2-iodopyridine synthesis.
  • Chevallier, F., & Mongin, F. (2008). Deprotonative functionalization of pyrazine. Reaction conditions.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 84139-84142.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3), 1011.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Heck reaction.
  • Dong, J., & Wang, Q. (n.d.). Photocatalytic Minisci Reaction.
  • Wang, X., et al. (2021). Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry, 23(16), 5945-5952.
  • Google Patents. (n.d.). CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.
  • Snégaroff, K., et al. (2009). Deprotonative metalation of functionalized aromatics using mixed lithium-cadmium, lithium-indium, and lithium-zinc species. Chemistry–A European Journal, 15(39), 10280-10290.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Selective synthesis of pyrazine.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Leonardi, M., et al. (2025, May 13). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Zhu, H., & Wu, Y. (2025, February 6). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews.
  • Molecules. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Catalysts. (2017, September 11).
  • Molecules. (2018, September 30). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis.
  • Communications Chemistry. (2025).

Sources

Application

Strategic Protocols for the N-Alkylation of 5-Chloropyrazin-2-amine

Topic: Reagents for N-Alkylation of 5-Chloropyrazin-2-amine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for N-Alkylation of 5-Chloropyrazin-2-amine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Mechanistic Insight[1][2]

The functionalization of 5-chloropyrazin-2-amine (CAS: 55557-52-3) presents a distinct chemoselective challenge in medicinal chemistry. The pyrazine ring is inherently electron-deficient, rendering the exocyclic amine (


) weakly nucleophilic compared to aniline or pyridine analogs. Furthermore, the chlorine atom at the C-5 position functions as a leaving group, activating the ring toward Nucleophilic Aromatic Substitution (

).

Successful N-alkylation requires a protocol that enhances the nucleophilicity of the amine without triggering


 displacement of the chlorine or promoting over-alkylation to the tertiary amine.
The Chemoselectivity Landscape
  • Path A (Desired): N-Alkylation at the exocyclic amine.

  • Path B (Competitor):

    
     at C-5 (displacement of Cl).
    
  • Path C (Competitor): Bis-alkylation (formation of tertiary amine).

  • Path D (Competitor): Ring Nitrogen alkylation (rare, but possible under forcing conditions).

Recommended Strategy:

  • Primary Choice: Reductive Amination (Method A). It offers the highest chemoselectivity for mono-alkylation and operates under mild conditions that preserve the C-5 chlorine.

  • Secondary Choice: Base-Mediated Direct Alkylation (Method B). Required for alkyl groups lacking stable aldehyde precursors or when quaternary centers are introduced. Requires strict stoichiometric control.

Decision Matrix & Reaction Pathways

The following diagram illustrates the mechanistic divergence and decision logic for selecting the appropriate reagent system.

ReactionLandscape Substrate 5-Chloropyrazin-2-amine Aldehyde Aldehyde + NaBH(OAc)3 (Reductive Amination) Substrate->Aldehyde Preferred Route AlkylHalide Alkyl Halide + Base (Direct Alkylation) Substrate->AlkylHalide Alternative Route Imine Imine Intermediate Aldehyde->Imine AcOH, DCE Anion Pyrazinyl Anion AlkylHalide->Anion Deprotonation (NaH) MonoAlkyl Target: Mono-N-alkyl Product Imine->MonoAlkyl Hydride Reduction Anion->MonoAlkyl SN2 Attack SNAr Impurity: C-5 Substitution Anion->SNAr Side Reaction if T > 60°C BisAlkyl Impurity: Bis-N-alkyl MonoAlkyl->BisAlkyl Over-alkylation

Figure 1: Mechanistic pathways for the functionalization of 5-chloropyrazin-2-amine. Green paths indicate high-selectivity workflows; red nodes indicate common impurities.

Reagent Selection Guide

ParameterMethod A: Reductive Amination Method B: Direct Alkylation
Primary Reagents Aldehyde/Ketone + NaBH(OAc)

Alkyl Bromide/Iodide + NaH or Cs

CO

Solvent System DCE (1,2-Dichloroethane) or THFDMF (N,N-Dimethylformamide) or DMAc
Temperature 20 °C – 40 °C0 °C – 60 °C
Mono-Selectivity High (>90%)Moderate (Requires optimization)
Risk of C-5

Low (Non-nucleophilic conditions)High (If strong nucleophiles/heat used)
Key Additive Acetic Acid (AcOH) to catalyze imine formationTBAI (Tetrabutylammonium iodide) for unreactive halides
Best For Introduction of

and

alkyl chains
Methylation, Benzylation, or substrates without aldehyde precursors

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Rationale: This method bypasses the low nucleophilicity of the amine by forming a more reactive iminium species in situ. The use of Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the imine over the aldehyde/ketone, minimizing side reactions.

Reagents:

  • Substrate: 5-chloropyrazin-2-amine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under

    
    , dissolve 5-chloropyrazin-2-amine in DCE (0.1 M concentration).
    
  • Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For sterically hindered ketones, extending this time or adding molecular sieves (4Å) is necessary to drive equilibrium.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)

    
     (1.5 equiv) portion-wise over 10 minutes.
    
    • Critical: Do not add the hydride reductant all at once if the reaction scale is >1g to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine (

    
     130).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Base-Mediated Direct Alkylation

Rationale: Used when the alkyl group cannot be derived from an aldehyde (e.g., methylation, cyclopropylmethyl). Because the aminopyrazine is a weak nucleophile, deprotonation with a strong base (NaH) is often required to generate the reactive anion.

Reagents:

  • Substrate: 5-chloropyrazin-2-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.0 – 1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.1 equiv) OR Cesium Carbonate (2.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous DMF at 0 °C.

  • Addition: Add a solution of 5-chloropyrazin-2-amine in DMF dropwise. Stir at 0 °C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise.

    • Critical Control:Do NOT use excess alkyl halide. Excess leads immediately to the bis-alkylated tertiary amine.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to RT.

    • Warning: Do not heat above 60 °C. Elevated temperatures promote

      
       displacement of the C-5 chlorine by the solvent or base.
      
  • Workup: Carefully quench with water/ice. Extract with EtOAc.[3][4][5]

    • Note: DMF is difficult to remove; wash the organic layer thoroughly with water (

      
      ) or LiCl solution to remove DMF.
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Bis-alkylation Excess alkylating agent or over-reactive anion.Switch to Protocol A (Reductive Amination). If using Protocol B, use exactly 0.95 equiv of alkyl halide and recycle starting material.
No Reaction Low nucleophilicity of the amine.Protocol A: Increase AcOH to 5 equiv or switch solvent to MeOH with NaBH

CN (stronger conditions). Protocol B: Add catalytic TBAI or switch base to LiHMDS.
C-5 Substitution (

)
Temperature too high or base is nucleophilic.Keep T < 40 °C. Avoid nucleophilic bases (like NaOMe). Use bulky bases (Cs

CO

or NaH).
Regioselectivity (Ring N-alkylation) Ambident nucleophile character.Use non-polar solvents (Toluene) if solubility permits, or protect the exocyclic amine first (e.g., Boc), alkylate ring, then deprotect (if ring alkylation is actually desired). For exocyclic alkylation, Protocol A is regiospecific.

References

  • Reductive Amination of Electron-Deficient Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Reactivity of Aminopyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Pergamon, 1996. (Standard Reference text for Pyrazine reactivity).
  • Selective N-Alkylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link

  • Synthesis of 5-chloropyrazin-2-amine Derivatives: Example protocols derived from patent literature for PI3K inhibitors where this scaffold is common intermediate. WO2020010003A1. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-tert-Butyl-5-chloropyrazin-2-amine Analogs

Abstract This application note details a robust, high-throughput protocol for the synthesis of N-tert-butyl-5-chloropyrazin-2-amine and its structural analogs via microwave-assisted nucleophilic aromatic substitution ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of N-tert-butyl-5-chloropyrazin-2-amine and its structural analogs via microwave-assisted nucleophilic aromatic substitution (


). Targeted at medicinal chemists and process development scientists, this guide addresses the specific challenges of aminating electron-deficient heterocycles with sterically hindered amines. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times from hours to minutes while significantly suppressing side reactions common in thermal methods.

Introduction: The Pyrazine Scaffold in Drug Discovery

The 2-amino-5-chloropyrazine motif serves as a critical pharmacophore and intermediate in the synthesis of bioactive small molecules, including:

  • Kinase Inhibitors: Pyrazine cores mimic the adenine ring of ATP, facilitating binding to the hinge region of kinase enzymes.

  • Proteasome Inhibitors: Analogs are precursors to Bortezomib-like scaffolds.

  • GPCR Ligands: Used in the development of Capsaicin receptor (TRPV1) antagonists.

Traditional thermal synthesis of N-tert-butyl-5-chloropyrazin-2-amine from 2,5-dichloropyrazine is often hampered by the steric bulk of the tert-butyl group, leading to sluggish kinetics and the formation of bis-aminated byproducts (2,5-diaminopyrazines). Microwave irradiation overcomes this energy barrier, ensuring mono-selectivity and high conversion rates.

Reaction Engineering & Mechanism

The Mechanistic Advantage

The reaction proceeds via an Addition-Elimination (


)  mechanism.[1] The pyrazine ring is electron-deficient due to the two nitrogen atoms, activating the C-Cl bonds toward nucleophilic attack.
  • Nucleophilic Attack: The lone pair of the tert-butylamine attacks the C-2 position of 2,5-dichloropyrazine.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.

  • Aromatization: Chloride acts as the leaving group, restoring aromaticity.

Microwave Effect: The polar transition state (Meisenheimer complex) is stabilized by specific microwave effects (dipolar polarization), effectively lowering the activation energy (


) relative to the ground state. This is particularly beneficial for the bulky tert-butylamine nucleophile, which faces significant steric hindrance.
Reaction Scheme Visualization

SNAr_Mechanism SM 2,5-Dichloropyrazine TS Meisenheimer Complex (Stabilized by MW) SM->TS + Reagent MW Irradiation Reagent tert-Butylamine Product N-tert-Butyl-5-chloropyrazin-2-amine TS->Product - Cl⁻ Byproduct HCl (Neutralized by Base) TS->Byproduct

Caption: Mechanistic pathway of the microwave-assisted


 reaction highlighting the transition state stabilization.

Experimental Protocol

Materials & Reagents[2][3]
  • Substrate: 2,5-Dichloropyrazine (CAS: 19745-07-4)

  • Nucleophile: tert-Butylamine (99% purity)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
    
  • Solvent: Absolute Ethanol (Green alternative) or DMSO (for difficult analogs)

Standard Operating Procedure (SOP)

Step 1: Vessel Preparation Load a 10 mL microwave-transparent pressure vial (e.g., Pyrex or quartz) with a magnetic stir bar.

Step 2: Reagent Addition Add reagents in the following order to minimize exotherms:

  • 2,5-Dichloropyrazine (1.0 equiv, 149 mg, 1.0 mmol)

  • Absolute Ethanol (3.0 mL)

  • DIPEA (1.5 equiv, 260 µL)

  • tert-Butylamine (1.2 equiv, 126 µL)

Note: For less nucleophilic amines, increase equivalents to 1.5–2.0.

Step 3: Microwave Parameters Seal the vessel and program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

ParameterSettingRationale
Temperature 120 °COptimal for overcoming steric hindrance without degrading the pyrazine.
Time 15 minutesSufficient for >95% conversion; prevents bis-amination.
Pressure Limit 250 psi (17 bar)Safety cutoff for volatile amine expansion.
Power Dynamic (Max 200W)Allows the instrument to maintain temp without overheating.
Stirring HighEssential for uniform heat distribution.

Step 4: Workup & Purification [2]

  • Cool the reaction vessel to room temperature using compressed air (integrated in most MW reactors).

  • Concentration: Remove ethanol under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (10 mL) and wash with water (2 x 10 mL) and Brine (1 x 10 mL).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

Optimization & Troubleshooting Guide

For analogs with different electronic or steric profiles, follow this decision logic to optimize yields.

Optimization_Workflow Start Start: Standard Protocol (EtOH, 120°C, 15 min) Check Analyze LCMS/TLC Start->Check Success >90% Conversion Proceed to Workup Check->Success Clean LowConv Low Conversion (<50%) Check->LowConv SM remaining Byprod Bis-substitution Observed Check->Byprod Over-reaction Sol1 Increase Temp to 150°C Switch to DMSO/NMP LowConv->Sol1 Sol2 Reduce Temp to 100°C Reduce Time to 5 min Byprod->Sol2

Caption: Decision tree for optimizing reaction conditions based on LCMS feedback.

Key Optimization Variables
  • Solvent Switch: If the amine is extremely unreactive, switch from Ethanol to DMSO or NMP . These polar aprotic solvents absorb microwave energy efficiently and stabilize the charged transition state better than alcohols.

  • Stoichiometry: Do not exceed 1.2 equivalents of amine if bis-substitution (reaction at both C-2 and C-5) is observed.

  • Catalysis: For extremely weak nucleophiles (e.g., anilines), adding 10 mol% of a Lewis Acid like

    
     or using transition metal catalysis (Buchwald-Hartwig conditions) may be required [1].
    

Comparative Data: Thermal vs. Microwave[5]

The following table illustrates the efficiency gains of the microwave protocol compared to traditional reflux methods for sterically hindered amines.

EntryAmine TypeMethodSolventTemp/TimeYield (%)
1tert-ButylamineThermalEtOHReflux / 24 h45%
2 tert-Butylamine Microwave EtOH 120°C / 15 min 92%
3CyclohexylamineThermalDMSO100°C / 12 h68%
4CyclohexylamineMicrowaveEtOH120°C / 10 min95%
5AnilineMicrowaveEtOH150°C / 20 min88%

Data aggregated from internal validation and literature precedents [2, 3].

References

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination. Retrieved from [Link]

  • Sciforum. (2023).[1] Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

Application

Application Note: N-tert-Butyl-5-chloropyrazin-2-amine as a Strategic Pharmaceutical Intermediate

Abstract This application note details the physicochemical profile, synthesis, and downstream utility of N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3). As a bifunctional pyrazine scaffold, this intermediate is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the physicochemical profile, synthesis, and downstream utility of N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3). As a bifunctional pyrazine scaffold, this intermediate is increasingly critical in the development of P2X3 receptor antagonists (chronic cough/pain management) and Spleen Tyrosine Kinase (SYK) inhibitors (autoimmune indications). This guide provides optimized protocols for its synthesis via nucleophilic aromatic substitution (


) and its subsequent application in palladium-catalyzed cross-coupling reactions, emphasizing reaction causality and impurity control.

Introduction: The Pyrazine Privilege

Pyrazine heterocycles are "privileged scaffolds" in medicinal chemistry due to their ability to mimic peptide bonds and interact with kinase hinge regions via hydrogen bonding [1].

N-tert-Butyl-5-chloropyrazin-2-amine represents a high-value building block because it possesses two distinct chemical handles:

  • The N-tert-butyl group: A bulky, lipophilic moiety that often occupies hydrophobic pockets in target proteins (e.g., ATP-binding sites) or acts as a metabolic shield.

  • The C5-Chlorine atom: An electrophilic handle primed for regioselective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemical Profile
PropertySpecification
IUPAC Name N-tert-Butyl-5-chloropyrazin-2-amine
CAS Number 1935140-00-3
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyrazine N), ~13 (Amine NH)

Upstream Synthesis Protocol

Objective: Selective mono-amination of 2,5-dichloropyrazine.

Mechanistic Insight

The synthesis relies on Nucleophilic Aromatic Substitution (


).[1][2] In 2,5-dichloropyrazine, both chlorine atoms are activated by the para-nitrogen. However, once the first amine (tert-butylamine) is introduced, the electron-donating nature of the amine deactivates the ring, making the second chlorine significantly less reactive. This electronic "brakes" system allows for high selectivity if temperature is controlled [2].
Experimental Procedure

Reagents:

  • 2,5-Dichloropyrazine (1.0 equiv)[1][2]

  • tert-Butylamine (1.2 equiv)[3]

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Protocol:

  • Charge: Load 2,5-dichloropyrazine (10 g, 67.1 mmol) into a round-bottom flask equipped with a reflux condenser.

  • Solvation: Add Ethanol (100 mL, 10V). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (14 mL, 100 mmol) in one portion.

  • Nucleophile Addition: Add tert-butylamine (8.5 mL, 80.5 mmol) dropwise over 15 minutes at room temperature.

    • Critical Control Point: Exotherm is possible. Maintain internal temperature <30°C during addition to prevent bis-substitution.

  • Reaction: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitoring: Check HPLC/TLC.[2] The starting material (2,5-DCP) should be <1%.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove EtOH.

    • Resuspend residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary.[4]

Yield Target: 85–92% Purity: >98% (HPLC)

Downstream Application: Suzuki-Miyaura Coupling

Context: This protocol demonstrates the use of the intermediate to synthesize a bi-heteroaryl kinase inhibitor motif. The C5-chlorine is displaced by an aryl boronic acid.

Mechanistic Insight

Pyrazines are electron-deficient, making oxidative addition of Pd(0) into the C-Cl bond slower than in electron-rich aryl chlorides. Therefore, electron-rich ligands (like phosphines) and elevated temperatures are required.

Experimental Workflow (DOT Visualization)

G Start Intermediate: N-tert-Butyl-5-chloropyrazin-2-amine Reaction Reaction: Dioxane/H2O (4:1) 90°C, 4-12h Start->Reaction Reagents Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Reagents->Reaction Workup Workup: Phase Sep & Silica Filtration Reaction->Workup Conversion >95% Product Final Product: 5-Aryl-N-tert-butylpyrazin-2-amine Workup->Product

Figure 1: Optimized Suzuki-Miyaura coupling workflow for C5-functionalization.

Detailed Protocol

Reagents:

  • N-tert-Butyl-5-chloropyrazin-2-amine (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv) [Model Substrate]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a reaction vial, combine the pyrazine intermediate, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under nitrogen flow.

  • Heating: Seal the vessel and heat to 90°C for 12 hours.

    • Note: The reaction mixture will turn black (Pd precipitation) upon completion.

  • QC Check: Monitor by LC-MS. Look for the mass shift (M+ - Cl + Aryl).

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.

  • Purification: Filter through Celite. Purify via Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Analytical & Safety Standards

QC Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.

Safety Handling (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust or amine vapors.

References

  • Miniyar, P. B., et al. (2010). "Pyrazine: The privileged scaffold for design of therapeutically active molecules."[1] Mini-Reviews in Medicinal Chemistry.

  • BenchChem Application Note. (2025). "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." BenchChem Protocols. (Cited from search context).

  • Cantin, L. D., et al. (2012).[5] "Discovery of P2X3 selective antagonists for the treatment of chronic pain."[5] Bioorganic & Medicinal Chemistry Letters, 22(7), 2565-2571.[5]

  • BLD Pharm. (2023).[3] "Product Data: N-tert-Butyl-5-chloropyrazin-2-amine (CAS 1935140-00-3)."[3] BLD Pharmatech Catalog.

Sources

Method

Application Note: Scale-Up Protocols for Chloropyrazine Amine Synthesis

Executive Summary & Strategic Scope Chloropyrazine amines are linchpin intermediates in the synthesis of bioactive kinase inhibitors (e.g., ATR, CHK1 inhibitors) and pyrazine-based fluorophores. While bench-scale synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

Chloropyrazine amines are linchpin intermediates in the synthesis of bioactive kinase inhibitors (e.g., ATR, CHK1 inhibitors) and pyrazine-based fluorophores. While bench-scale synthesis (mg to g) is often trivial, scaling to kilogram quantities introduces critical failure modes: runaway exotherms , regiochemical scrambling , and metal scavenging difficulties.

This guide provides a self-validating framework for scaling two distinct pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The preferred "green" route for activated pyrazines (e.g., 2,6-dichloropyrazine).

  • Buchwald-Hartwig Amination: The necessary route for electron-rich or sterically hindered systems.

Route Selection Strategy

Before initiating scale-up, the chemical mechanism must be matched to the plant's engineering capabilities. Use the following decision matrix to select the optimal protocol.

Figure 1: Route Selection Decision Tree

RouteSelection Start Substrate Analysis: Chloropyrazine Structure CheckEWG Is the Pyrazine Ring Electron-Deficient? (e.g., 2,6-dichloro, 2-cyano) Start->CheckEWG SNAr_Path Route A: S_NAr (Nucleophilic Substitution) CheckEWG->SNAr_Path Yes (Activated) Pd_Path Route B: Pd-Catalysis (Buchwald-Hartwig) CheckEWG->Pd_Path No (Deactivated/Neutral) SNAr_Req Requirements: - Polar Aprotic Solvent (DMSO/NMP) - Exotherm Control - Regio-control (Temp) SNAr_Path->SNAr_Req Pd_Req Requirements: - Inert Atmosphere (N2/Ar) - Pd Scavenging Step - Ligand Selection (BINAP/BrettPhos) Pd_Path->Pd_Req

Caption: Decision matrix for selecting between SNAr and Pd-catalyzed amination based on electronic activation of the pyrazine core.

Protocol A: Regioselective SNAr Scale-Up (The Workhorse)

Target: Synthesis of 2-amino-6-chloropyrazine from 2,6-dichloropyrazine. Scale: 1.0 kg Input Critical Quality Attribute (CQA): Mono-amine selectivity >98%; Bis-amine impurity <0.5%.

Mechanistic Insight

In 2,6-dichloropyrazine, the first chloride displacement activates the ring for a second substitution, potentially leading to the bis-amine impurity. However, the introduction of the electron-donating amine reduces the electrophilicity of the pyrazine ring, deactivating it toward the second attack. Success relies on kinetic control : maintaining low temperatures prevents the higher-energy barrier second substitution.

Safety: Thermal Hazard Assessment
  • Reaction Class: Exothermic.[1][2]

  • Adiabatic Temperature Rise (

    
    ):  Typically 40–60 °C for amine additions.
    
  • Control Measure: Dose-controlled addition (DCA). The amine is added at a rate where

    
    .
    
Step-by-Step Protocol

Reagents:

  • 2,6-Dichloropyrazine (1.0 kg, 6.71 mol)

  • Ammonium Hydroxide (28-30% aq., 5.0 equiv) or Alkyl Amine

  • Ethanol (5 L) or IPA (Solvent choice impacts slurry flow)

Procedure:

  • Reactor Setup: Charge 2,6-dichloropyrazine and Ethanol (5 vol) into a 20 L jacketed reactor. Cool to 0–5 °C .

    • Why: Ethanol provides solubility for the starting material but antisolvent properties for the product, facilitating crystallization.

  • Controlled Addition: Charge the amine (5.0 equiv) via a peristaltic pump over 4 hours .

    • Constraint: Maintain internal temperature (

      
      ) < 15 °C.
      
    • IPC 1 (1 hr): Check for exotherm spikes.[1][3] If

      
       rises > 5 °C/min, stop addition.
      
  • Reaction Aging: Stir at 20 °C for 12–16 hours.

  • In-Process Control (IPC) - HPLC:

    • Pass Criteria: Starting Material < 1.0 area%; Bis-amine < 2.0 area%.

    • Troubleshooting: If SM > 1%, warm to 30 °C for 2 hours. Do not exceed 40 °C to avoid bis-formation.

  • Workup (Crystallization):

    • Add Water (10 vol) slowly over 2 hours at 20 °C. The product will precipitate as a white/off-white solid.

    • Cool to 0 °C and age for 2 hours.

  • Isolation: Filter via centrifuge or Nutsche filter. Wash cake with Water/Ethanol (4:1, 2 vol).

  • Drying: Vacuum dry at 45 °C for 24 hours.

Expected Yield: 85–92% Purity: >99% (HPLC)

Protocol B: Buchwald-Hartwig Amination Scale-Up

Target: Amination of unactivated chloropyrazines or coupling with weak nucleophiles. Scale: 500 g Input Critical Challenge: Palladium removal and O2 exclusion.

Catalyst System Selection

For chloropyrazines, Pd(OAc)2 with BINAP (chelating ligand) is the industry standard for primary amines. For sterically hindered amines, switch to BrettPhos or RuPhos precatalysts [1, 5].

Step-by-Step Protocol

Reagents:

  • Chloropyrazine substrate (500 g)

  • Amine (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

  • Catalyst: Pd(OAc)2 (1 mol%) + BINAP (1.2 mol%)

  • Solvent: Toluene or 1,4-Dioxane (10 vol)

Procedure:

  • Inerting (Critical): The reactor must be purged with N2 (3x vacuum/refill cycles). Oxygen poisons the active Pd(0) species.

  • Charging: Charge solvent, substrate, amine, and base. Sparge with N2 for 30 mins.

  • Catalyst Addition: Add Pd(OAc)2 and Ligand as a solid blend or pre-dissolved slurry under N2 flow.

  • Reaction: Heat to 80–100 °C .

    • Note: Reaction is often induction-limited. Do not overheat if reaction doesn't start immediately.

  • IPC - HPLC: Monitor conversion every 2 hours.

  • Pd Scavenging (The "Self-Validating" Step):

    • Upon completion, cool to 50 °C.

    • Add SiliaMetS® Thiol or N-acetylcysteine (0.5 equiv relative to Pd). Stir for 4 hours.

    • Validation: Filter a small aliquot and test for Pd content (ICP-MS) before proceeding. Target < 20 ppm.

  • Workup: Filter through a Celite pad to remove scavenger and inorganic salts. Concentrate filtrate and crystallize from Heptane/EtOAc.

Process Engineering & Safety Workflow

The following diagram illustrates the critical control points (CCPs) for managing thermal hazards during the scale-up of these reactions.

Figure 2: Process Safety & Scale-Up Workflow

SafetyWorkflow cluster_limit Critical Limits Step1 1. Thermal Screening (DSC / ARC) Step2 2. Reaction Calorimetry (RC1e) Step1->Step2 Define Onset Temp Step3 3. Dose-Controlled Addition (DCA) Step2->Step3 Calculate Cooling Capacity Limit1 Max T_int < Onset - 50°C Step2->Limit1 Step4 4. IPC Validation (HPLC/ICP-MS) Step3->Step4 Verify Conversion Limit2 Accumulation < 10% Step3->Limit2

Caption: Workflow for mitigating thermal runaway risks. DSC determines decomposition onset; RC1e defines the safe heat removal rate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Bis-Amine Impurity (SNAr) Temperature too high or local hot-spots.Reduce addition rate; improve agitation (higher RPM); lower reactor jacket temperature.
Stalled Reaction (Pd-Cat) O2 poisoning or ligand oxidation.Re-sparge with N2; add fresh catalyst (0.2 mol%) as a solution.
Dark Color / Tarring Decomposition of unstable intermediates.Check DSC data; ensure Tint is >50°C below decomposition onset.
High Residual Pd Inefficient scavenging.Increase scavenger load; increase contact time; switch to Thiourea-based scavengers.

References

  • AstraZeneca Process Group. "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns." ACS Sustainable Chemistry & Engineering. (2025). Link

  • Genentech. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation." Journal of Organic Chemistry. (2020). Link

  • BenchChem Technical Support. "A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination." (2025).[4] Link

  • H.E.L Group. "Critical Considerations in Process Safety: Thermal Hazards in Scale-Up." Link

  • MilliporeSigma. "Scale-Up Guide: Buchwald-Hartwig Amination." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-tert-Butyl-5-chloropyrazin-2-amine Synthesis

Ticket ID: PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield improvement and impurity control in SNAr of 2,5-dichloropyrazine.[1] Executive Summary & Core Directive You are encount...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield improvement and impurity control in SNAr of 2,5-dichloropyrazine.[1]

Executive Summary & Core Directive

You are encountering yield losses during the synthesis of N-tert-Butyl-5-chloropyrazin-2-amine . Based on the chemical architecture, the primary failure modes are volatility-induced stalling (loss of amine), hydrolytic side-reactions (formation of pyrazinols), and incomplete conversion due to steric hindrance.

This guide moves beyond standard textbook protocols, implementing a High-Pressure SNAr (Nucleophilic Aromatic Substitution) workflow. This approach forces the sterically hindered tert-butylamine to react with the electron-deficient pyrazine core while suppressing competing hydrolysis pathways.[1]

The Validated Protocol (The "Golden Path")[2]

Do not rely on open-flask reflux for this reaction.[1] The boiling point of tert-butylamine (44 °C) is too close to the activation energy threshold required for displacing the chlorine on the pyrazine ring.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,5-Dichloropyrazine Substrate1.0Electrophile.[1][2][3][4]
tert-Butylamine Nucleophile3.0 - 5.0Critical: Excess required to drive kinetics and compensate for headspace loss.[1]
DIPEA (Hünig's Base) Scavenger1.5Scavenges HCl byproduct.[1] Prevents protonation of the nucleophile.
DMSO or NMP SolventN/AHigh dielectric constant stabilizes the Meisenheimer complex intermediate.
Step-by-Step Methodology
  • Preparation: In a pressure-rated glass vial (microwave vial or heavy-wall pressure tube), dissolve 2,5-Dichloropyrazine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add DIPEA (1.5 eq). Then, cool the vessel to 0 °C to minimize vaporization and add tert-butylamine (3.0 eq).

  • Sealing: Immediately cap the vessel with a Teflon-lined crimp or screw cap.[1]

  • Reaction: Heat the block to 80–90 °C for 12–16 hours.

    • Why? Thermal energy is needed to overcome the steric bulk of the tert-butyl group, but the sealed system prevents reagent loss.

  • Workup (Critical for Yield):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with Water (to remove DMSO).[1]

    • Wash 1x with Brine .[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram outlines the reaction pathway and the critical decision points that determine yield versus byproduct formation.

ReactionPathway SM 2,5-Dichloropyrazine Inter Meisenheimer Complex SM->Inter + t-BuNH2 (Slow Step) Hydrolysis Impurity A: 5-Chloropyrazin-2-ol SM->Hydrolysis + H2O (Wet Solvent) + Base Prod PRODUCT: N-tert-Butyl-5-chloropyrazin-2-amine Inter->Prod - HCl BisSub Impurity B: N2,N5-di-tert-butylpyrazine Prod->BisSub + Excess t-BuNH2 + Extreme Heat (>120°C)

Figure 1: Reaction pathway showing the desired SNAr route (Green) versus competitive hydrolysis and over-amination pathways (Red).[1]

Troubleshooting Guide (Diagnostic Matrix)

Identify your specific failure mode below to find the corrective action.

Issue 1: Low Conversion (Starting Material Remains)
  • Symptom: TLC shows a large spot for 2,5-dichloropyrazine after 16 hours.[1]

  • Root Cause: The nucleophile (tert-butylamine) evaporated before reacting, or the temperature is too low to overcome steric hindrance.

  • Corrective Action:

    • Switch to a sealed pressure tube .[1]

    • Increase temperature to 90 °C .

    • Add an additional 2.0 equivalents of amine.[1]

    • Catalysis: If still slow, add 10 mol% KF (Potassium Fluoride) .[1] Fluoride increases the nucleophilicity of amines in polar solvents and can assist in activating the pyrazine core [1].

Issue 2: Formation of Hydroxy Impurity (5-chloropyrazin-2-ol)
  • Symptom: A polar, UV-active spot appears near the baseline; yield of amine is low.

  • Root Cause: Presence of water in the solvent or using a hygroscopic base (like KOH/NaOH) which generates hydroxide ions. Hydroxide is a better nucleophile than bulky amines.[1]

  • Corrective Action:

    • Use anhydrous DMSO/DMF .[1]

    • Switch base to DIPEA or K₂CO₃ (dried).[1] Avoid strong alkoxide bases (t-BuOK) unless strictly anhydrous, as they can promote ether formation or hydrolysis if wet [2].[1]

Issue 3: Regioselectivity Concerns
  • Question: "Am I making the 5-chloro or 6-chloro isomer?"

  • Technical Answer: With 2,5-dichloropyrazine , the two chlorine positions are chemically equivalent due to the symmetry of the starting material relative to the nitrogens. The first substitution can occur at either C2 or C5, resulting in the same product (N-tert-Butyl-5-chloropyrazin-2-amine).[1]

    • Note: Once the amine is attached, the ring becomes electron-rich (deactivated), making the second chlorine much harder to displace. This naturally prevents bis-substitution under standard conditions [3].[1]

Advanced Optimization: Solvent Effects

The choice of solvent dramatically impacts the reaction rate of SNAr on heterocycles.

SolventRateProsCons
DMSO FastStabilizes charged transition state; high boiling point.[1]Difficult to remove; high boiling point requires aqueous workup.[1]
DMF FastGood solubility; easier to remove than DMSO.[1]Can decompose to dimethylamine at high T, causing impurities.
Ethanol SlowGreen; easy workup.[1]Protic solvent solvates the nucleophile (amine), reducing its reactivity.
Toluene Very SlowNon-polar; poor stabilization of Meisenheimer complex.[1]Requires phase transfer catalyst (e.g., 18-Crown-6) to work.[1]

Workflow Visualization

Use this decision tree to determine your next experimental step.

TroubleshootingTree Start Analyze Reaction Mixture (TLC/LCMS) CheckSM Is Starting Material Present? Start->CheckSM CheckImp Are Impurities Present? CheckSM->CheckImp No (<5%) Action1 Increase Temp (90°C) Check Seal Integrity CheckSM->Action1 Yes (>10%) Action2 Check Water Content Dry Solvents CheckImp->Action2 Hydrolysis Product Found Action3 Proceed to Workup (Acid Wash optional) CheckImp->Action3 Clean Profile

Figure 2: Logical decision tree for in-process monitoring.

References

  • SNAr Activation: Cheon, H. G., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, 2011.[1]

  • Base Effects & Hydrolysis: BenchChem Application Notes. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." BenchChem Protocols, 2025.[1][2][4][5] [1]

  • Regioselectivity Mechanisms: Lier, J., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology Magic Class, Chapter 29.

Sources

Optimization

Technical Support Center: Purification of N-tert-Butyl-5-chloropyrazin-2-amine

N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3) is a highly valued heteroaromatic building block used extensively in drug discovery and the synthesis of kinase inhibitors ()[1]. It is typically synthesized via a...

Author: BenchChem Technical Support Team. Date: March 2026

N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3) is a highly valued heteroaromatic building block used extensively in drug discovery and the synthesis of kinase inhibitors ()[1]. It is typically synthesized via a nucleophilic aromatic substitution (SNAr) between 2,5-dichloropyrazine and tert-butylamine ()[2]. Achieving high purity (>98%) is critical, as residual dichloro-starting materials or bis-aminated byproducts can severely poison downstream transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings).

This guide provides field-proven troubleshooting strategies, quantitative separation metrics, and self-validating protocols to ensure the successful purification of this compound.

Troubleshooting Guide & FAQs

Q1: During the SNAr synthesis, I am seeing a highly polar spot on my TLC. What is this, and how do I prevent/remove it? A: The highly polar spot is almost certainly the bis-aminated byproduct, N,N'-di-tert-butylpyrazine-2,5-diamine. Causality & Solution: The first chlorine substitution donates electron density into the pyrazine ring, making it slightly less electrophilic. However, elevated temperatures or a large excess of the amine nucleophile will overcome this deactivation and drive a second SNAr reaction ()[2]. To prevent this, strictly control the stoichiometry (1.05–1.1 equivalents of tert-butylamine) and maintain the reaction temperature below 60 °C. To remove the impurity, flash chromatography is highly effective because the bis-aminated product is significantly more polar (lower Rf) than the mono-aminated target ()[3].

Q2: I have unreacted 2,5-dichloropyrazine in my crude mixture. What is the most efficient way to separate it from the target product? A: 2,5-Dichloropyrazine is highly non-polar and elutes near the solvent front in standard ethyl acetate/hexanes mixtures. Causality & Solution: Because the target compound contains a secondary amine, its polarity is markedly higher. While acid-base extraction is common for amines, aminopyrazines are weakly basic and often partition poorly into aqueous acids. The most reliable method is silica gel flash chromatography using a gradient of 5% to 20% ethyl acetate in hexanes. For larger scales (>10 g), antisolvent recrystallization effectively leaves the highly lipophilic 2,5-dichloropyrazine dissolved in the non-polar mother liquor ()[4].

Q3: My isolated product has a dark yellow/brown tint instead of being an off-white powder. What causes this and how is it resolved? A: Color bodies in aminopyrazines are typically trace oxidation products of the amine or pyrazine ring, which form highly conjugated, colored oligomers. Causality & Solution: Amines are susceptible to air oxidation, especially when heated during concentration. To resolve this without running a full column, dissolve the crude solid in ethyl acetate, add 5–10% (w/w) activated charcoal, and heat to 40 °C for 30 minutes. The highly porous carbon matrix traps the large, conjugated polymeric impurities. Filter through a pad of Celite to remove the charcoal; the filtrate will yield a significantly lighter, off-white product upon concentration.

Q4: What is the optimal solvent system for scaling up purification without using column chromatography? A: Two-solvent (antisolvent) recrystallization is the gold standard for scaling up, as chromatography becomes solvent- and time-prohibitive (). Causality & Solution: Recrystallization leverages the low-entropy, highly ordered nature of crystal lattices to exclude impurities ()[4]. For N-tert-Butyl-5-chloropyrazin-2-amine, a mixture of toluene (solvent) and heptane (antisolvent) works exceptionally well. The compound is soluble in hot toluene but highly insoluble in heptane, allowing for a controlled, temperature-dependent supersaturation that yields pure crystals ()[5].

Quantitative Data: Impurity Profile and Separation Metrics

CompoundRf (20% EtOAc/Hexanes)Relative PolaritySolubility (Hot Toluene)Solubility (Cold Heptane)
2,5-Dichloropyrazine (SM)0.85LowVery HighHigh
N-tert-Butyl-5-chloropyrazin-2-amine 0.45 Medium High Low
N,N'-di-tert-butylpyrazine-2,5-diamine0.10HighLowVery Low

Experimental Protocols

Protocol A: Flash Column Chromatography Optimization (Scale: 1–5 g)
  • Dry Loading: Dissolve the crude mixture in minimal dichloromethane (DCM). Add silica gel (approximately 3× the crude weight) and concentrate to a free-flowing powder under reduced pressure. Self-validation: Ensure no residual DCM remains (powder should not clump), as residual polar solvent will disrupt the initial non-polar elution band.

  • Column Packing: Pack a column with silica gel (40–63 µm) using 100% hexanes.

  • Loading: Carefully pour the dry silica mixture onto the top of the column bed and top with a 1 cm layer of sand to prevent disturbing the bed during solvent addition.

  • Gradient Elution:

    • Elute with 2 column volumes (CV) of 100% Hexanes to flush out unreacted 2,5-dichloropyrazine.

    • Elute with 3 CV of 10% EtOAc/Hexanes.

    • Elute with 3 CV of 20% EtOAc/Hexanes to elute the target N-tert-Butyl-5-chloropyrazin-2-amine.

  • Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product (Rf ~0.45) and concentrate in vacuo ()[3].

Protocol B: Two-Solvent Recrystallization (Scale: >10 g)
  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add minimal toluene (approx. 2–3 mL/g of crude) and heat to 80 °C until the solid completely dissolves ()[5].

  • Decolorization (Optional): If the solution is dark, add activated charcoal (5% w/w), stir for 15 minutes, and hot-filter through a pre-warmed Celite pad.

  • Antisolvent Addition: Return the clear solution to heat and slowly add heptane (antisolvent) dropwise until the solution becomes slightly cloudy. Self-validation: This incipient precipitation visually confirms the exact saturation point has been reached, ensuring optimal crystal nucleation ()[4].

  • Clarification: Add a few drops of hot toluene just until the solution clears again, then remove from heat.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the kinetic trapping of impurities that occurs during rapid precipitation ()[5].

  • Isolation: Cool further in an ice bath for 1 hour. Filter the crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum.

Visualizations

G SM 2,5-Dichloropyrazine Target N-tert-Butyl-5-chloropyrazin-2-amine SM->Target SNAr 1 Amine tert-Butylamine Amine->Target Impurity Bis-aminated Impurity Amine->Impurity Target->Impurity SNAr 2 (Excess)

SNAr reaction pathway showing target product and bis-aminated impurity formation.

G Crude Crude Mixture Check TLC Analysis Crude->Check ScaleSmall Scale < 10g Check->ScaleSmall ScaleLarge Scale > 10g Check->ScaleLarge Chroma Flash Chromatography ScaleSmall->Chroma Recryst Recrystallization ScaleLarge->Recryst Pure Pure Product (>98%) Chroma->Pure Recryst->Pure

Decision tree for selecting purification methods based on reaction scale.

References

  • Title: 2.1: RECRYSTALLIZATION Source: Chemistry LibreTexts URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

  • Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity Source: MDPI URL: [Link]

Sources

Troubleshooting

overcoming steric hindrance in N-tert-butyl pyrazine reactions

A Senior Application Scientist's Guide to Overcoming Steric Hindrance Welcome to the technical support center for synthetic challenges involving N-tert-butyl pyrazines. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support center for synthetic challenges involving N-tert-butyl pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when working with the sterically demanding tert-butyl group in the context of pyrazine chemistry. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The introduction of a tert-butyl group onto a pyrazine nitrogen presents a significant synthetic hurdle. The sheer bulk of this group can dramatically slow down or completely stall reactions by physically blocking the approach of reagents to the reactive nitrogen center.[1][2][3] This phenomenon, known as steric hindrance, necessitates carefully chosen strategies to achieve successful C-N bond formation. This guide focuses primarily on the most prevalent and effective methods, such as the Buchwald-Hartwig amination, and provides solutions to common problems encountered in the lab.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of N-tert-butyl pyrazines.

Category 1: Low or No Reaction Conversion

Question: My Buchwald-Hartwig amination to couple tert-butylamine with a chloropyrazine is failing. What is the most likely cause?

Answer: This is a classic challenge of coupling a sterically hindered amine. The success of this reaction is critically dependent on the catalyst system, specifically the palladium source and the phosphine ligand.

Causality: The catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][5][6] With a bulky nucleophile like tert-butylamine and an electron-deficient heterocycle like pyrazine, the reductive elimination step (the final C-N bond formation) is often the rate-limiting step. A standard catalyst system (e.g., Pd(OAc)₂ with PPh₃) is often not active enough.

Recommended Solutions:

  • Ligand Selection is Critical: You must use a bulky, electron-rich phosphine ligand. These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst.[6]

    • Tri-tert-butylphosphine (P(tBu)₃) or its air-stable salt, Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄): These are the go-to ligands for sterically demanding couplings.[5][7] Their large cone angle facilitates the formation of a highly reactive monoligated Pd(0) species, which is essential for efficient catalysis.[5]

    • Buchwald Ligands: Specialized biarylphosphine ligands like XPhos, SPhos, or RuPhos have been developed to accelerate difficult couplings and often show superior performance.[6]

  • Choice of Palladium Precatalyst: While many Pd(0) and Pd(II) sources work, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective choice as it readily forms the active Pd(0) species.[5][7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for these reactions.[5][7]

Question: I'm still seeing low yield despite using an advanced ligand. What other reaction parameters should I investigate?

Answer: If the core catalyst system is appropriate, troubleshooting should focus on temperature, solvent, and the integrity of your reagents.

Recommended Solutions:

ParameterRecommended Action & Rationale
Temperature Gradually increase the reaction temperature. While some couplings proceed at room temperature, sterically hindered reactions often require heating (refluxing in toluene, ~110 °C) to overcome the activation energy barrier.[7][8] Monitor for potential product degradation at very high temperatures.
Solvent Ensure the use of an anhydrous, aprotic solvent. Toluene and dioxane are standard choices.[7][9] Water can hydrolyze the active catalyst and base, killing the reaction. Ensure solvents are freshly distilled or from a sealed, dry source.
Reagent Purity Impurities in the amine, aryl halide, or base can poison the catalyst. Ensure all starting materials are pure. The base, NaOtBu, is particularly hygroscopic and should be handled in an inert atmosphere.
Inert Atmosphere The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[5] Ensure the reaction is thoroughly degassed and run under a positive pressure of an inert gas like argon or nitrogen.
Logical Troubleshooting Flow

The following diagram outlines a systematic approach to troubleshooting low-yield reactions.

troubleshooting_flow start Start: Low/No Yield check_catalyst Is the Catalyst System Optimized? (e.g., Pd₂(dba)₃ + tBu₃P·HBF₄) start->check_catalyst optimize_catalyst ACTION: Switch to a bulky, electron-rich ligand (tBu₃P·HBF₄, XPhos, etc.) and appropriate Pd source. check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_temp ACTION: Increase temperature incrementally (e.g., 80°C -> 110°C). Monitor by TLC/LCMS. check_conditions->optimize_temp No check_reagents Are Reagents Pure & Anhydrous? check_conditions->check_reagents Yes optimize_temp->check_reagents purify_reagents ACTION: Purify starting materials. Use fresh, anhydrous solvent and base. Ensure inert atmosphere. check_reagents->purify_reagents No consider_alt Consider Alternative Strategies check_reagents->consider_alt Yes purify_reagents->consider_alt

Caption: A flowchart for troubleshooting low-yield N-tert-butyl pyrazine syntheses.

Category 2: Alternative Synthetic Strategies

Question: The Buchwald-Hartwig reaction is not working for my specific substrate. Are there any alternative methods to form the N-tert-butyl bond?

Answer: Yes, when palladium-catalyzed methods fail, it's useful to consider alternative reagents that can deliver the tert-butyl group, sometimes under milder conditions.

Alternative Strategy: Copper-Catalyzed N-tert-Butylation

A notable alternative involves the use of tert-butyl 2,2,2-trichloroacetimidate as the tert-butyl source, catalyzed by a copper salt such as copper(II) triflate (Cu(OTf)₂).[10][11]

Causality: This method avoids the Pd(0)/Pd(II) cycle. The proposed mechanism involves the copper catalyst activating the trichloroacetimidate, which facilitates the release of a tert-butyl cation or a related electrophilic species. This species is then trapped by the nucleophilic pyrazine nitrogen. This pathway can be successful for substrates that are incompatible with or unreactive under Buchwald-Hartwig conditions.[11]

Advantages:

  • Milder Conditions: Often proceeds at room temperature.[11]

  • Orthogonal Reactivity: Provides an alternative mechanistic pathway when palladium catalysis fails.

  • Avoids Strong Bases: Does not typically require strong bases like NaOtBu.

This approach is particularly useful for electron-rich pyrazines where oxidative addition might be challenging.

Detailed Experimental Protocol

Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyrazine with tert-Butylamine

This protocol provides a robust starting point for the synthesis of N-tert-butyl pyrazines from their corresponding chloro-derivatives.

Safety Precaution: Phosphine ligands can be toxic and pyrophoric. The base, NaOtBu, is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • 2-Chloropyrazine (1.0 eq.)

  • tert-Butylamine (1.2 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

protocol_workflow setup 1. Setup & Inerting - Assemble and flame-dry glassware. - Place under inert atmosphere (Ar/N₂). reagents 2. Reagent Addition - Add Pd₂(dba)₃, tBu₃P·HBF₄, and NaOtBu to flask. - Add 2-chloropyrazine and toluene. setup->reagents amine 3. Add Amine - Add tert-butylamine via syringe. reagents->amine reaction 4. Reaction - Heat to 100-110°C. - Monitor progress by TLC or LC-MS. amine->reaction workup 5. Workup - Cool to RT. - Dilute with ethyl acetate. - Filter through Celite®. reaction->workup purify 6. Purification - Concentrate filtrate. - Purify by column chromatography. workup->purify

Caption: Experimental workflow for Buchwald-Hartwig N-tert-butylation of pyrazine.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide (1.4 eq.). Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Catalyst Loading: Under a positive flow of inert gas, quickly add Pd₂(dba)₃ (1.5 mol%) and tBu₃P·HBF₄ (3.0 mol%). The use of the air-stable phosphonium salt simplifies handling.[5]

  • Addition of Substrate and Solvent: Add the 2-chloropyrazine (1.0 eq.) followed by anhydrous toluene (to make a ~0.2 M solution).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.

  • Amine Addition: Add tert-butylamine (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired N-tert-butyl pyrazine.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system. Nature. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]

  • Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]

  • N,N-dimethylaniline is extremely reactive toward electrophilic aromatic substitution... Vaia. [Link]

  • Nucleophilic Attack on Nitrogen in Tetrazines by Silyl-Enol Ethers. ChemRxiv. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. Wiley Online Library. [Link]

  • ChemInform Abstract: Palladium Catalyzed Novel Monoarylation and Symmetrical/Unsymmetrical Diarylation of Imidazo[1,2-a]pyrazines... ResearchGate. [Link]

  • Multiple Pathways in Cp2TiCl2—Catalyzed Reaction of Tetraalkyl-Substituted Pyrazines with EtAlCl2 and Mg. MDPI. [Link]

  • Steric Hindrance. ChemTalk. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. PubMed. [Link]

  • Steric effects. Wikipedia. [Link]

  • Understanding Steric Hindrance in Chemistry. Scribd. [Link]

  • Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. PubMed Central. [Link]

  • 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Methods of selectively forming substituted pyrazines.
  • (PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Ch12: Electrophilic aromatic substitution questions. University of Calgary. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]

  • Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. [Link]

  • PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[1]arene: Synthesis and Catalytic Activities. MDPI. [Link]

  • Aromatic Reactivity. Michigan State University Chemistry. [Link]

  • (PDF) Palladium-Catalyzed Synthesis ofN-tert-Prenylindoles. Amanote Research. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. PubMed Central. [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]

  • Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. ResearchGate. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

🔬 Technical Support Center: 5-Chloropyrazin-2-amine Coupling

The following technical guide is structured as a Catalyst Optimization Support Center for researchers working with 5-chloropyrazin-2-amine . This substrate presents a unique "push-pull" electronic challenge: the electron...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Catalyst Optimization Support Center for researchers working with 5-chloropyrazin-2-amine . This substrate presents a unique "push-pull" electronic challenge: the electron-deficient pyrazine ring activates the C-Cl bond for oxidative addition, while the electron-donating amine and ring nitrogens can poison the catalyst via competitive coordination.

Status: Operational | Tier: Advanced Application Support Topic: Catalyst Optimization & Troubleshooting for C-Cl Functionalization

📋 Executive Dashboard: Starting Point Recommendations

For immediate experimental setup, utilize these "First-Pass" conditions based on high-throughput screening data.

Reaction TypeCatalyst PrecursorLigand (L)BaseSolventTemp
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos K₃PO₄ (aq)1,4-Dioxane/H₂O (4:1)80–100°C
Sonogashira PdCl₂(PPh₃)₂XPhos (addl.)Cs₂CO₃MeCN or DMF60–80°C
Buchwald-Hartwig Pd₂(dba)₃BrettPhos NaOtBut-Amyl Alcohol100°C

🧠 Knowledge Base: The "Why" Behind the Chemistry

The Substrate Paradox

5-chloropyrazin-2-amine is deceptive. The pyrazine ring is electron-deficient (


-deficient), which theoretically makes the C-Cl bond highly reactive toward oxidative addition (OA). However, two counter-mechanisms often stall the catalytic cycle:
  • Catalyst Poisoning: The exocyclic amine (

    
    ) and the pyrazine ring nitrogens (N1/N4) are competent ligands. They can displace weak phosphines, forming stable, inactive Pd-substrate complexes (Pd-N coordination) rather than undergoing the desired C-Cl oxidative addition.
    
  • Protodehalogenation: In the presence of reducing agents (like alcohols or even certain bases) and trace water, the activated C-Pd-Cl intermediate is prone to protonolysis, yielding the dechlorinated byproduct (pyrazin-2-amine) instead of the coupled product.

Ligand Selection Logic

To overcome poisoning, you must use bulky, electron-rich phosphine ligands .

  • Electronic Effect: Electron-rich ligands (alkylphosphines) accelerate the oxidative addition into the C-Cl bond.

  • Steric Effect: Bulky ligands (e.g., Buchwald biaryls) prevent the formation of inactive bis-ligated complexes and sterically crowd out the substrate's nitrogen atoms from coordinating to the metal center.

🛠️ Troubleshooting Wizard (Q&A)

Issue 1: "I see full consumption of starting material, but the major product is dechlorinated (Pyrazin-2-amine)."

Diagnosis: Protodehalogenation (Reduction). Root Cause: The oxidative addition occurred, but the transmetalation step was too slow, allowing the Pd-Aryl species to scavenge a proton (likely from the solvent or moisture). Corrective Actions:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH). Switch to strictly anhydrous THF or 1,4-Dioxane .

  • Increase Transmetalation Rate: Add a promoter like KF or switch the base to CsF or Ag₂CO₃ (silver accelerates transmetalation).

  • Water Control: If using boronic acids, a small amount of water is necessary, but excess promotes reduction. Use Boronic Esters (Pinacol) and anhydrous bases.

Issue 2: "Reaction stalls at 10-20% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning / Deactivation.[1][2][3] Root Cause: The substrate is binding to the Pd(II) species, creating a "ligand trap." Corrective Actions:

  • Ligand Swap: Switch from PPh₃ or dppf to XPhos or CataCXium A . These bind Pd more tightly than the pyrazine nitrogens.

  • Pre-activation: Do not mix all reagents at once. Pre-heat the Catalyst + Ligand in solvent for 5 mins before adding the substrate. This ensures the active catalytic species (

    
    ) is formed before the substrate can sequester the precursor.
    
  • Temperature Spike: Increase temp to 110°C . High thermal energy promotes ligand dissociation, breaking the inactive Pd-N bonds.

Issue 3: "I'm getting homocoupling of my alkyne in the Sonogashira reaction."

Diagnosis: Glaser Coupling (Copper-mediated).[4] Root Cause: Oxygen presence or excess Copper. Corrective Actions:

  • Go Copper-Free: 5-chloropyrazin-2-amine is activated enough to proceed without CuI if you use a potent ligand like XPhos or CyJohnPhos .

  • Degassing: Sparge the solvent with Argon for at least 20 minutes. Nitrogen balloons are often insufficient for sensitive Sonogashira couplings.

📉 Visualizing the Optimization Logic

Workflow: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Analysis (LCMS/NMR) Outcome What is the outcome? Start->Outcome SM_Left SM Remaining (Low Conversion) Outcome->SM_Left Stalled Dehalo De-chlorinated Product (Reduction) Outcome->Dehalo Wrong Product Product Desired Product (Low Yield) Outcome->Product Clean but low Poison Diagnosis: Catalyst Poisoning SM_Left->Poison Proto Diagnosis: Protodehalogenation Dehalo->Proto Decomp Diagnosis: Pd Black Formation Product->Decomp Fix_Ligand Action: Switch to Bulky Ligand (XPhos, SPhos) Poison->Fix_Ligand Fix_Temp Action: Increase Temp >100°C Poison->Fix_Temp Fix_Solvent Action: Remove Alcohols Use Anhydrous Dioxane Proto->Fix_Solvent Fix_Base Action: Switch Base to CsF Proto->Fix_Base Fix_Load Action: Increase Ligand:Pd Ratio (to 2:1 or 3:1) Decomp->Fix_Load

Caption: Decision matrix for diagnosing reaction failures based on crude LCMS data.

🧪 Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Target: C5-Arylation of 5-chloropyrazin-2-amine

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate: 5-chloropyrazin-2-amine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: XPhos (4-6 mol%)

  • Solvent System: Add 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio. Concentration should be 0.1 M - 0.2 M.

    • Note: The water is critical for the activation of the boronic acid but excessive water promotes dehalogenation.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 4–12 hours.

    • Visual Check: The reaction should remain a dark orange/brown solution. If it turns clear or precipitates black metal early, the ligand is insufficient.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[5] Dry over Na₂SO₄.[5]

Protocol B: Copper-Free Sonogashira Coupling

Target: C5-Alkynylation (Avoiding Glaser Homocoupling)

  • Preparation: Charge vial with:

    • Substrate: 5-chloropyrazin-2-amine (1.0 equiv)

    • Alkyne: Terminal Alkyne (1.2 equiv)

    • Catalyst: PdCl₂(MeCN)₂ (5 mol%)

    • Ligand: XPhos (10 mol%)

    • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF .

  • Reaction: Heat to 80°C .

    • Why Copper-Free? Pyrazines can chelate Copper (Cu), shutting down the Cu-cycle in standard Sonogashira. Using a potent Pd-ligand system bypasses the need for Cu-acetylide formation.

📚 References

  • Catalyst Poisoning Mechanisms in Heterocycles:

    • Title: Identifying palladium culprits in amine catalysis[6]

    • Source: Nature Catalysis, 2021[6]

    • URL:[Link][6]

  • Suzuki Coupling of Chloropyrazines:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines[5][7][8][9][10]

    • Source: Heterocycles, 1992 (Foundational work on pyrazine reactivity)

    • URL:[Link]

  • Optimization of 5-Bromo-2-chloropyrimidine (Analogous Chemistry):

    • Title: Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine[8][11]

    • Source: BenchChem Application Notes[8][12]

  • Buchwald Ligand Effects:

    • Title: A Universal Catalyst for the Suzuki-Miyaura Coupling

    • Source: Journal of the American Chemical Society, 2007

    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubilizing Pyrazine Amines in Aqueous Buffers

Topic: Resolving Solubility Issues of Pyrazine Amines in Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Formulation Scientists Version: 2.1 (Current as of 2025) Core Technical Overview Pyrazine amines (am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of Pyrazine Amines in Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Formulation Scientists Version: 2.1 (Current as of 2025)

Core Technical Overview

Pyrazine amines (amino-pyrazines) present a unique solubility paradox in drug discovery. While the pyrazine ring is heteroaromatic and polar, the introduction of amino groups and subsequent lipophilic substituents often renders these molecules sparingly soluble in aqueous media at physiological pH.

The Root Cause: The fundamental challenge lies in the basicity of the pyrazine nitrogen.

  • Weak Basicity: The pKa of the conjugate acid of 2-aminopyrazine is approximately 2.96 .

  • Physiological Mismatch: At standard assay pH (7.4), pyrazine amines exist almost exclusively in their neutral (uncharged) state . Unlike aliphatic amines (pKa ~10) which are cationic and soluble at pH 7.4, pyrazine amines lack the charge stabilization required to prevent aggregation and precipitation.

This guide provides a self-validating troubleshooting framework to overcome these physicochemical barriers.

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into PBS."

Diagnosis: This is a classic "Solvent Shock" (Kinetic Solubility Failure) . When a hydrophobic solute dissolved in a chaotropic solvent (DMSO) is introduced to a kosmotropic solvent (water/buffer), the rapid increase in polarity forces the solute to aggregate before it can disperse.

Corrective Action: Do not add the buffer to the DMSO stock. Instead, use the "Stepwise Gradient" method.

Protocol:

  • Intermediate Dilution: Dilute your DMSO stock into a secondary solvent (e.g., PEG400 or Propylene Glycol) before hitting the aqueous buffer.

  • Order of Addition: Always add the organic phase into the aqueous phase slowly with vortexing, not the other way around. This prevents local regions of supersaturation.

  • Surfactant Shielding: Pre-condition the aqueous buffer with 0.05% - 0.1% Tween-80 or Pluronic F-68. This lowers the surface tension and stabilizes the initial nuclei to prevent catastrophic crashing out.

Issue 2: "I adjusted the pH to 5.0, but solubility did not improve."

Diagnosis: Insufficient Protonation. Many researchers assume that dropping the pH slightly below 7 will ionize the base. However, due to the low pKa of pyrazine amines (~3.0), pH 5.0 is still 2 log units above the pKa.

The Science: According to the Henderson-Hasselbalch equation:



At pH 5.0 and pKa 3.0:


Result: 99% of your compound is still neutral and insoluble.

Corrective Action:

  • Target pH: To achieve >90% ionization (solubility), you must adjust the pH to pKa - 1 (i.e., pH ~2.0).

  • Feasibility Check: If your assay cannot tolerate pH < 4, pH adjustment is not a viable strategy for this compound class. Switch to Cosolvency or Cyclodextrin Complexation .

Issue 3: "The solution is clear, but my assay results are erratic/variable."

Diagnosis: Micro-Precipitation (Colloidal Aggregation). Pyrazine amines are prone to forming "promiscuous aggregates"—sub-visible colloids that scatter light and sequester enzymes, leading to false positives/negatives.

Validation Test: Perform the Nephelometry Check or a simple centrifugation test.

  • Centrifuge the "clear" solution at 15,000 x g for 10 minutes.

  • Measure the concentration of the supernatant via UV-Vis or LC-MS.

  • If the concentration drops by >10% compared to the pre-spin sample, you have micro-precipitation.

Strategic Formulation Frameworks

A. Cosolvent Selection Matrix

Use the following hierarchy when designing your buffer system. Start with Level 1 and escalate only if solubility fails.

LevelStrategyComposition (v/v)Suitability
1 Standard 1-2% DMSO in PBSHigh-potency compounds (<10 µM)
2 Polar Shield 5% DMSO + 20% PEG400 + WaterIn vivo formulation / High conc.
3 Surfactant 5% DMSO + 5% Tween-80 + SalinePrevents aggregation
4 Acidic Lock 50 mM Citrate Buffer (pH 3.0)Only if assay tolerates acidity
B. Cyclodextrin Complexation (The "Golden" Alternative)

If cosolvents are toxic to your cells/enzyme, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Mechanism: The hydrophobic pyrazine ring enters the CD cavity, while the hydroxyls interact with water.

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Dissolve the pyrazine amine directly into this viscous solution before adding buffer salts.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solubilizing pyrazine amines based on physicochemical properties.

SolubilityWorkflow Start Start: Pyrazine Amine Insoluble in Buffer CheckPKa Step 1: Check pKa (Is pKa > 5.0?) Start->CheckPKa pHAdjust Strategy A: pH Adjustment Target pH = pKa - 1 CheckPKa->pHAdjust Yes (Rare) Cosolvent Step 2: Cosolvent System (DMSO/PEG/PG) CheckPKa->Cosolvent No (Typical pKa ~3) AssayCompat Is Acidic pH Assay Compatible? pHAdjust->AssayCompat SuccessAcid SOLVED: Use Citrate/Acetate Buffer AssayCompat->SuccessAcid Yes AssayCompat->Cosolvent No PrecipCheck Does it Precipitate on Dilution? Cosolvent->PrecipCheck StepGrad Strategy B: Stepwise Gradient DMSO -> PEG -> Buffer PrecipCheck->StepGrad Yes (Kinetic Issue) Surfactant Strategy C: Add Surfactant (Tween-80 / Pluronic) PrecipCheck->Surfactant Yes (Aggregation) Complex Strategy D: Cyclodextrin (HP-beta-CD) PrecipCheck->Complex Persistent Insolubility

Caption: Decision logic for optimizing pyrazine amine solubility. Note that pH adjustment is often ineffective for this class due to low pKa, making cosolvents and complexation the primary pathways.

Frequently Asked Questions (FAQs)

Q: Can I use salt formation to improve solubility? A: Yes, but select the counter-ion carefully. Because pyrazine amines are such weak bases, weak acids (like acetic acid) will not form stable salts; they will dissociate in water, leading to hydrolysis and precipitation. You must use a Strong Acid counter-ion.

  • Recommended: Mesylate (Methanesulfonic acid) or Hydrochloride (HCl).

  • Warning: Even HCl salts of pyrazines can hydrolyze and precipitate if the final solution pH rises above 3-4.

Q: What is the maximum DMSO concentration I can use in cell-based assays? A: Generally 0.1% to 0.5% (v/v) . Pyrazines often require high DMSO stocks (e.g., 100 mM). If you dilute 1:1000 to get 100 µM, you are at 0.1% DMSO. If you need higher drug concentrations, switching to PEG-400 (tolerated up to 1-5% in some assays) is safer than increasing DMSO.

Q: Why does my compound dissolve in pure water but crash out in PBS? A: This is the "Salting Out" effect . Pure water has no ionic strength. Phosphate Buffered Saline (PBS) contains ~150 mM NaCl. The ions in PBS compete for water molecules (hydration shells), effectively reducing the water available to solvate your hydrophobic pyrazine ring.

  • Fix: Use a lower ionic strength buffer (e.g., 10 mM Tris or Phosphate without excess NaCl) if the assay permits.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9261, Pyrazine. (Accessed 2025).[1][2] Link

  • BenchChem. Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide. (2025).[1][2] Link

  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. (2024).[2][3] Link

  • Dissolution Technologies. Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds.Link

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022).[4][5] Link

Sources

Troubleshooting

Technical Support Center: Purification of N-tert-Butyl-5-chloropyrazin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N-tert-Butyl-5-chloropyrazin-2-amine. Specifically, it addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N-tert-Butyl-5-chloropyrazin-2-amine. Specifically, it addresses the common issue of contamination with its regioisomer, N-tert-Butyl-3-chloropyrazin-2-amine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to achieve high purity of the desired product.

Introduction: The Challenge of Regioisomeric Impurities

The synthesis of N-tert-Butyl-5-chloropyrazin-2-amine, often achieved through a Buchwald-Hartwig amination of 2,5-dichloropyrazine with tert-butylamine, frequently yields a mixture of regioisomers.[1][2][3] The desired 5-chloro isomer is often accompanied by the undesired 3-chloro isomer due to competitive reaction at both chlorine-substituted positions on the pyrazine ring. The similar physicochemical properties of these isomers, such as polarity and solubility, make their separation a significant purification challenge.[4][5]

This guide will equip you with the knowledge and practical techniques to effectively remove the N-tert-Butyl-3-chloropyrazin-2-amine impurity, ensuring the high purity of your target compound required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC analysis shows a single spot, but NMR indicates the presence of the regioisomeric impurity. Why is this happening and how can I improve my analytical separation?

A1: This is a common issue as the regioisomers of N-tert-Butyl-5-chloropyrazin-2-amine can have very similar Rf values on standard silica gel TLC plates, leading to co-elution.[4][5]

  • Causality: The tert-butyl group and the chlorine atom on the pyrazine ring result in comparable polarities for both isomers, making them difficult to resolve with standard chromatographic systems.

  • Troubleshooting Steps:

    • TLC System Optimization: Experiment with different solvent systems. A less polar mobile phase may improve separation. Consider adding a small percentage of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the eluent to sharpen the spots and potentially enhance resolution of these basic compounds.[4]

    • Alternative Stationary Phases: If silica gel is ineffective, try TLC plates with different stationary phases, such as alumina (neutral, acidic, or basic) or reversed-phase (C18) plates.[5]

    • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the isomeric ratio, HPLC is the recommended analytical method.[6][7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a formic acid or ammonium formate buffer, can typically resolve the two isomers.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying volatile isomers, though derivatization may sometimes be necessary.[9][10][11][12]

Q2: I've attempted recrystallization to purify my product, but the impurity persists. What am I doing wrong?

A2: Co-crystallization is a frequent problem when dealing with regioisomers that have similar crystal lattice packing energies.

  • Causality: The structural similarity between N-tert-Butyl-5-chloropyrazin-2-amine and its 3-chloro isomer can allow them to co-crystallize, meaning the impurity is incorporated into the crystal lattice of the desired product.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical. A systematic solvent screen is recommended. The ideal solvent will have a steep solubility curve for the desired product (highly soluble when hot, sparingly soluble when cold) and a higher solubility for the impurity at all temperatures.

    • Fractional Crystallization: If a single solvent is ineffective, fractional crystallization can be employed. This involves a series of sequential crystallization steps. The initial crystals formed will be enriched in the less soluble isomer. By systematically collecting and re-crystallizing different fractions, you can gradually isolate the pure desired product.

    • Cooling Rate: Avoid rapid cooling (e.g., crashing the solution in an ice bath immediately).[13][14] Slow, controlled cooling allows for more selective crystal growth and can reduce the incorporation of impurities.

Q3: Column chromatography is not providing adequate separation. What parameters can I adjust?

A3: Achieving baseline separation of these regioisomers by column chromatography requires careful optimization.

  • Causality: As with TLC, the similar polarity of the isomers makes them challenging to separate on a silica gel column.

  • Troubleshooting Steps:

    • Column Dimensions and Packing: Use a long, narrow column to increase the number of theoretical plates and improve resolution. Ensure the silica gel is packed uniformly to prevent channeling.

    • Mobile Phase Optimization: A shallow gradient of a less polar eluent system is often more effective than an isocratic elution. Start with a very non-polar solvent and gradually increase the polarity. The addition of a small amount of a tertiary amine to the mobile phase can improve peak shape for these basic compounds.[4]

    • Loading: Do not overload the column. A smaller sample load relative to the amount of silica gel will result in better separation.

    • Alternative Sorbents: Consider using different stationary phases such as alumina or reversed-phase silica gel if standard silica is not effective.[5]

Q4: Are there any chemical methods to remove the regioisomeric impurity?

A4: While more complex, chemical derivatization can be a viable strategy if physical separation methods fail.

  • Concept: This approach involves selectively reacting one of the isomers to form a new compound with significantly different physical properties, allowing for easy separation. The protecting group is then removed to regenerate the pure desired isomer.

  • Potential Strategy:

    • Selective Protection: It might be possible to exploit subtle differences in the steric or electronic environment of the amino group in each isomer to achieve selective protection (e.g., with a bulky protecting group).

    • Separation: The derivatized compound can then be separated from the unreacted isomer by chromatography or recrystallization.

    • Deprotection: The protecting group is then removed to yield the pure desired product. This method is more involved and requires careful reaction development.

Experimental Protocols

Protocol 1: Fractional Crystallization

This protocol outlines a general procedure for separating the regioisomers via fractional crystallization. The optimal solvent will need to be determined experimentally.

  • Solvent Selection:

    • Test the solubility of the isomeric mixture in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof) at room temperature and at their boiling points.

    • The ideal solvent will show a significant increase in solubility with temperature.

  • Dissolution:

    • In an appropriately sized flask, add the crude N-tert-Butyl-5-chloropyrazin-2-amine mixture.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid at the boiling point.[13]

  • First Crystallization:

    • Allow the solution to cool slowly to room temperature, without disturbance.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the first crop of crystals by vacuum filtration. Label this "Fraction 1".

    • Collect the filtrate.

  • Subsequent Crystallizations:

    • Reduce the volume of the filtrate by about one-third by evaporation.

    • Repeat the slow cooling and crystallization process to obtain a second crop of crystals. Label this "Fraction 2".

    • Continue this process to obtain multiple fractions.

  • Analysis:

    • Analyze each fraction by HPLC or NMR to determine the isomeric ratio.

    • Combine the fractions that are enriched in the desired N-tert-Butyl-5-chloropyrazin-2-amine and re-crystallize them using the same procedure to further enhance purity.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol provides a starting point for optimizing the chromatographic separation of the regioisomers.

  • Stationary Phase:

    • Use high-quality silica gel (40-63 µm particle size).

  • Column Preparation:

    • Pack a long, narrow glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, dry-load the sample onto a small amount of silica gel.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity by slowly introducing a more polar solvent (e.g., ethyl acetate). A very shallow gradient (e.g., 0-10% ethyl acetate in hexanes over many column volumes) is recommended.

    • Consider adding 0.1-0.5% triethylamine to the mobile phase to improve peak shape.

  • Fraction Collection:

    • Collect small fractions and analyze them by TLC or HPLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired N-tert-Butyl-5-chloropyrazin-2-amine and remove the solvent under reduced pressure.

Parameter Recommendation for Enhanced Separation
Stationary Phase Silica Gel (40-63 µm), Alumina, or Reversed-Phase C18
Column Dimensions High length-to-diameter ratio (e.g., >20:1)
Mobile Phase Shallow gradient of non-polar solvents (e.g., Hexanes/Ethyl Acetate)
Additive 0.1-0.5% Triethylamine or Diisopropylethylamine
Sample Loading Low (typically <1% of silica gel weight)

Visualizing the Chemistry

Reaction Scheme: Formation of Regioisomers

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products 2,5-Dichloropyrazine 2,5-Dichloropyrazine Product N-tert-Butyl-5-chloropyrazin-2-amine (Desired Product) 2,5-Dichloropyrazine->Product Buchwald-Hartwig Amination Impurity N-tert-Butyl-3-chloropyrazin-2-amine (Regioisomeric Impurity) 2,5-Dichloropyrazine->Impurity Buchwald-Hartwig Amination tert-Butylamine tert-Butylamine tert-Butylamine->Product tert-Butylamine->Impurity Pd_Catalyst Palladium Catalyst Pd_Catalyst->Product Pd_Catalyst->Impurity Base Base Base->Product Base->Impurity

Caption: Buchwald-Hartwig amination leading to regioisomeric products.

Decision Tree for Purification Strategy

G start Crude Product (Mixture of Isomers) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Fractional Recrystallization is_solid->recrystallization Yes column_chromatography Perform High-Resolution Column Chromatography is_solid->column_chromatography No (Oil) purity_check1 Check Purity (HPLC/NMR) recrystallization->purity_check1 purity_check1->column_chromatography <99% Pure pure_product Pure Product purity_check1->pure_product >99% Pure purity_check2 Check Purity (HPLC/NMR) column_chromatography->purity_check2 purity_check2->pure_product >99% Pure further_optimization Further Method Development Needed (e.g., derivatization) purity_check2->further_optimization <99% Pure

Caption: Decision-making workflow for purification.

References

  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Journal of Chromatography A. (2009). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • Analytica Chimica Acta. (n.d.). Retrieved from [Link]

  • Journal of Chromatography A. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.
  • ACS Central Science. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • National Center for Biotechnology Information. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • The Chemical Society of Japan. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Technical University of Denmark. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Arkivoc. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019018592A2 - Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1][6][9]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Retrieved from

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 13). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2017, March 21). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Retrieved from [Link]

Sources

Optimization

thermal stability and degradation of N-tert-Butyl-5-chloropyrazin-2-amine

Welcome to the Technical Support Center for N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3). As a Senior Application Scientist, I have compiled this guide to address the most critical thermal stability and degra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3). As a Senior Application Scientist, I have compiled this guide to address the most critical thermal stability and degradation challenges encountered during synthetic scale-up and drug development.

This guide is engineered to move beyond basic troubleshooting. By explaining the fundamental physicochemical causality behind each degradation pathway, we ensure your experimental workflows are robust, predictable, and self-validating.

Degradation Pathway Visualization

To effectively troubleshoot, we must first map the physicochemical vulnerabilities of the molecule. The diagram below illustrates the three primary degradation cascades triggered by environmental and thermal stress.

ThermalDegradation Parent N-tert-Butyl-5-chloropyrazin-2-amine (Intact API Building Block) T_Stress Thermal Stress (>120°C) Parent->T_Stress Aq_Stress Aqueous/Nucleophilic Stress + Heat Parent->Aq_Stress Ox_Stress Oxidative Stress (O2, Light, DMSO) Parent->Ox_Stress Mech1 Thermolytic Cleavage (De-tert-butylation) T_Stress->Mech1 Mech2 SNAr Hydrolysis (C-Cl Cleavage) Aq_Stress->Mech2 Mech3 Auto-oxidation (N-Oxide Formation) Ox_Stress->Mech3 Prod1 5-Chloropyrazin-2-amine + Isobutylene (Gas) Mech1->Prod1 -C4H8 Prod2 N-tert-Butyl-5-hydroxy pyrazin-2-amine Mech2->Prod2 +H2O, -HCl Prod3 Conjugated Oligomers / Pyrazine N-Oxides Mech3->Prod3 +[O]

Fig 1. Thermal and environmental degradation pathways of N-tert-Butyl-5-chloropyrazin-2-amine.

Troubleshooting Guides & FAQs

Q1: During high-temperature cross-coupling (e.g., Buchwald-Hartwig at 120°C), my yield of the N-tert-Butyl-5-chloropyrazin-2-amine adduct is low, and I see a new peak in LC-MS with a mass shift of -56 Da. What is the mechanism of this degradation? Application Scientist Insight: The [M-56]⁺ peak corresponds to the loss of the tert-butyl group (observed as a 56 Da loss of isobutylene gas), yielding 5-chloropyrazin-2-amine. The bulky tert-butyl group introduces significant steric strain around the exocyclic amine. Under thermal stress—especially in the presence of transition metals or acidic byproducts—the C-N bond undergoes thermolytic cleavage via a concerted pericyclic mechanism . Resolution: To mitigate this, lower the reaction temperature to <90°C and utilize bulkier, more electron-rich phosphine ligands to accelerate the cross-coupling kinetics before thermal degradation can outcompete the desired reaction.

Q2: I am observing a degradation product with a mass shift of -18 Da (or +18 Da depending on ionization) when heating the compound in aqueous solvent mixtures. Why? Application Scientist Insight: This indicates nucleophilic aromatic substitution (SNAr) at the C5 position. The pyrazine ring is highly electron-deficient, and the chlorine atom at C5 is strongly activated toward nucleophilic attack. In aqueous or basic media at elevated temperatures, hydroxide ions displace the chloride, forming N-tert-Butyl-5-hydroxypyrazin-2-amine (which rapidly tautomerizes to its pyrazinone form). Resolution: Ensure your solvent systems are strictly anhydrous if operating above 80°C.

Q3: When storing stock solutions in DMSO at room temperature for several weeks, the solution darkens from pale yellow to deep brown. Is the pyrazine ring degrading? Application Scientist Insight: The darkening is rarely due to pyrazine ring cleavage, which is highly thermally stable and typically requires temperatures exceeding 190°C to fracture . Instead, the discoloration is caused by the auto-oxidation of the exocyclic amine or the formation of pyrazine N-oxides. Aminopyrazines are susceptible to photo-oxidation and reactive oxygen species (ROS), leading to the formation of conjugated oligomeric species that are highly chromophoric . Furthermore, DMSO can act as a mild oxidant over time. Resolution: Store solid material in an amber vial under inert gas (Argon/N₂) at 4°C. Prepare DMSO stock solutions fresh, or store them at -20°C in single-use aliquots.

Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the quantitative degradation thresholds of N-tert-Butyl-5-chloropyrazin-2-amine under various stress conditions.

Stress ConditionTemperature ThresholdPrimary DegradantEstimated Half-Life (t₁/₂)*Mechanistic Driver
Solid State (Inert) > 180°C5-Chloropyrazin-2-amineN/A (Onset of rapid mass loss)Thermolytic C-N cleavage
Solution (Aqueous, pH 7) 80°CN-tert-Butyl-5-hydroxypyrazin-2-amine~120 hoursSNAr Hydrolysis
Solution (Acidic, pH 2) 80°C5-Chloropyrazin-2-amine~45 hoursAcid-catalyzed dealkylation
Oxidative (3% H₂O₂) 25°CPyrazine N-oxides~24 hoursROS-mediated oxidation

*Note: Half-lives are approximate and highly dependent on exact solvent molarity and atmospheric exposure.

Standardized Protocol: Forced Degradation & Thermal Profiling

To empirically determine the thermal degradation kinetics and validate the structural integrity of your specific batch, execute the following self-validating protocol.

Why this is a self-validating system: By running parallel controls (unheated, inert atmosphere) alongside stressed samples and utilizing orthogonal detection (UPLC-PDA coupled with High-Resolution Mass Spectrometry), any observed mass variance (-56 Da for dealkylation, -18 Da for hydrolysis) is internally controlled and definitively assigned to the stressor rather than analytical artifacts .

Step 1: Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution in anhydrous LC-MS grade Acetonitrile.

  • Analyze via UPLC-PDA-HRMS to establish the precise retention time, UV max, and isotopic pattern of the parent compound ([M+H]⁺ m/z ~186.08).

Step 2: Solid-State Thermogravimetric Analysis (TGA)

  • Load 5.0–10.0 mg of the solid compound into an alumina crucible.

  • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a constant nitrogen flow (50 mL/min).

  • Causality Check: This isolates pure thermal thermolysis from oxidative or hydrolytic pathways. The onset of mass loss indicates the activation energy threshold for C-N bond cleavage.

Step 3: Solution-Phase Isothermal Stressing

  • Aliquot 1 mL of the stock solution into three sealed pressure vials:

    • Vial A (Control): Store at 4°C in the dark.

    • Vial B (Thermal/Hydrolytic): Add 10% v/v HPLC water, heat to 120°C for 4 hours.

    • Vial C (Oxidative): Add 3% H₂O₂, stir at 25°C for 24 hours.

Step 4: Kinetic Profiling & Data Analysis

  • Analyze Vials A, B, and C via UPLC-PDA-HRMS.

  • Calculate the degradation half-life (t₁/₂) by plotting the natural log of the remaining parent peak area versus time.

  • Identify degradants by extracting ion chromatograms for m/z 130.01 (loss of isobutylene) and m/z 168.11 (SNAr hydrolysis).

References
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions Source: Crystals (MDPI) URL:[Link]

  • Syntheses, supramolecular networks and Hirshfeld surface and thermal analyses of two new cadmium chloride coordination polymers with an N,O-chelating ligand Source: Acta Crystallographica Section C (PubMed) URL:[Link]

Troubleshooting

troubleshooting low conversion rates in pyrazine amination

Welcome to the Pyrazine Amination Technical Support Center . Pyrazines are privileged scaffolds in drug discovery, but their inherent electron deficiency and strongly coordinating nitrogen atoms frequently lead to stalle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Amination Technical Support Center . Pyrazines are privileged scaffolds in drug discovery, but their inherent electron deficiency and strongly coordinating nitrogen atoms frequently lead to stalled reactions and low conversion rates.

This guide abandons generic troubleshooting in favor of mechanistic causality. By understanding the specific failure modes of Transition Metal Catalysis, Nucleophilic Aromatic Substitution (SNAr), and Direct C-H Amination, you can implement self-validating protocols to rescue your yields.

Diagnostic Workflow

G A Low Conversion in Pyrazine Amination B Identify Reaction Pathway A->B C1 Transition Metal (Buchwald-Hartwig) B->C1 C2 Nucleophilic Aromatic Substitution (SNAr) B->C2 C3 Direct C-H Amination B->C3 D1 Catalyst Poisoning by Pyrazine Nitrogens? C1->D1 D2 Weak Nucleophile or Competing Hydrolysis? C2->D2 D3 Poor Electrophilic Activation? C3->D3 E1 Use Bulky Ligands (Mor-DalPhos, NHCs) D1->E1 E2 Use KF/H2O System or CRA-SNAr D2->E2 E3 Use I(III) Reagents (e.g., Py-HVI) D3->E3

Diagnostic workflow for isolating and resolving low conversion rates in pyrazine amination.

Module 1: Buchwald-Hartwig Cross-Coupling

Q: My Pd-catalyzed amination of 2-chloropyrazine stalls at 20% conversion. Adding more catalyst does not improve the yield. What is happening? A: You are experiencing severe catalyst poisoning. Pyrazine contains two highly coordinating


 nitrogen atoms. These nitrogens aggressively bind to the palladium center, displacing standard phosphine ligands and forming stable, catalytically dead Pd-pyrazine complexes. Adding more catalyst simply creates more inactive complexes.

The Mechanistic Solution: You must use sterically demanding, electron-rich ligands that bind to Palladium so tightly that the pyrazine substrate cannot displace them. Ligands such as Mor-DalPhos[1] or N-heterocyclic carbenes (NHCs) like SIPr[2] provide a protective steric shield around the metal center, keeping the catalytic cycle active.

Self-Validating Protocol: Pd-Catalyzed Amination with Mor-DalPhos

  • Preparation: In a nitrogen-filled glovebox, combine

    
     (2 mol%) and Mor-DalPhos (4 mol%) in anhydrous 1,4-dioxane.
    
  • Pre-activation: Stir at room temperature for 15 minutes. Causality: Pre-forming the active Pd-ligand complex ensures the pyrazine substrate cannot outcompete the ligand for the bare Pd center.

  • Reagent Addition: Add the halopyrazine (1.0 equiv), amine (1.2 equiv), and finely milled

    
     (2.0 equiv). Seal the vessel and heat to 90 °C.
    
  • Self-Validation (Kinetic Sampling): Withdraw 10 µL aliquots at

    
     and 
    
    
    
    . Quench with acetonitrile and analyze via UPLC-MS.
    • Validation Logic: If the 1h and 3h conversions are identical (e.g., stuck at 20%), the catalyst has been poisoned; verify your glovebox oxygen levels. If conversion increases proportionally, the catalytic cycle is active. If the starting material is consumed but the product mass is missing, check for hydrodehalogenation side-products.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to couple an aniline with 2-chloropyrazine via SNAr, but I only recover starting materials or hydrolyzed side products. Why? A: While pyrazine is electron-deficient and primed for SNAr, the activation barrier remains high for weak nucleophiles like anilines. Furthermore, if you are using standard hydroxide-generating bases (like NaOH) in aqueous or alcoholic solvents, the solvent itself can act as a nucleophile, leading to competitive solvolysis and the formation of hydroxypyrazines[3].

The Mechanistic Solution: Switch to a highly polar, protic solvent system with a fluoride source, operating under transition-metal-free "green" conditions[4]. Fluoride acts as a potent hydrogen-bond acceptor, significantly enhancing the nucleophilicity of the amine without generating destructive hydroxide ions.

Self-Validating Protocol: Green SNAr Amination

  • Preparation: Suspend the halopyrazine (1.0 equiv) and amine (1.5 equiv) in deionized water.

  • Activation: Add KF (2.0 equiv). Causality: KF provides the necessary basicity via hydrogen bonding, activating the amine while preventing the solvolysis of the pyrazine ring[4].

  • Reaction: Heat the suspension at 100 °C in a sealed tube for 12 hours.

  • Self-Validation (Pathway Check): Extract a sample with ethyl acetate and analyze the aqueous layer via LC-MS.

    • Validation Logic: The presence of hydroxypyrazine in the aqueous layer indicates competitive hydrolysis. If detected, your base is too strong or the temperature is too high. If unreacted starting material remains without side products, the amine's nucleophilicity is the limiting factor, and you should consider transitioning to a Buchwald-Hartwig coupling.

Module 3: Direct C-H Amination

Q: Direct C-H amination of my unfunctionalized pyrazine yields a complex mixture of regioisomers and unreacted starting material. How can I improve conversion and selectivity? A: Pyrazines lack strong directing groups, and their inherent electron deficiency makes electrophilic C-H functionalization difficult. Traditional methods rely on harsh N-oxide pre-oxidation, which often leads to over-oxidation and poor atomic economy.

The Mechanistic Solution: Utilize in situ activation with bispyridine-ligated I(III) reagents, such as


 (Py-HVI). This bypasses the need for pre-oxidation. The I(III) reagent directly activates the pyrazine ring and delivers a pendant nucleophile via a cross-azine coupling event, providing unprecedented access to C2 and C4 amination products[5][6].

Self-Validating Protocol: Direct C-H Amination via I(III) Activation

  • Reagent Generation: Generate the Py-HVI reagent in situ by reacting

    
     with pyridine and trifluoromethanesulfonic acid (TfOH) in dichloromethane at 0 °C.
    
  • Coupling: Add the unfunctionalized pyrazine (1.0 equiv). Causality: The highly electrophilic I(III) center directly attacks the pyrazine, setting up the intermediate for nucleophilic functionalization[5].

  • Aminolysis: Add the target amine to trigger Zincke aminolysis, liberating the free aminated pyrazine.

  • Self-Validation (Regioselectivity Assay): Run a crude

    
    -NMR of the reaction mixture before column chromatography.
    
    • Validation Logic: Integrate the pyrazine backbone protons. A single set of shifted aromatic peaks confirms regioselective C2 or C4 amination. Multiple sets of peaks indicate competing radical pathways or over-oxidation, requiring a strict reduction in I(III) equivalents.

Quantitative Troubleshooting Matrix

Use the following data table to benchmark your experimental parameters and identify the root cause of low conversion rates.

Amination MethodPrimary Cause of Low ConversionMechanistic SolutionRecommended Reagents / ConditionsTypical Target Yield
Buchwald-Hartwig Catalyst poisoning by

pyrazine nitrogens
Steric shielding of the Pd centerMor-DalPhos, SIPr,

,

> 85%
SNAr High activation barrier; Competing solvolysisFluoride-mediated H-bond activationKF in

, 100 °C, Sealed tube
70 - 95%
Direct C-H Amination Poor electrophilic activation; Lack of directing groupsIn situ I(III) activation (Cross-azine coupling)

(Py-HVI), TfOH
60 - 80%

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv.
  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. American Chemical Society (ACS).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Direct C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. American Chemical Society (ACS).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of chloropyrazines

HPLC Method Development for Purity Analysis of Chloropyrazines: A Comparative Guide Introduction & Mechanistic Challenges Chloropyrazines—such as 2-amino-6-chloropyrazine and1—are critical heterocyclic building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of Chloropyrazines: A Comparative Guide

Introduction & Mechanistic Challenges

Chloropyrazines—such as 2-amino-6-chloropyrazine and1—are critical heterocyclic building blocks in the synthesis of active pharmaceutical ingredients (APIs), including potassium-sparing diuretics and anti-tuberculosis agents[1]. Accurate purity analysis is paramount, as closely related positional isomers and degradation products, such as2, can severely impact API efficacy and safety[2][3].

The primary chromatographic challenge lies in the molecular structure of these compounds. The pyrazine ring contains highly basic nitrogen atoms that strongly interact with unshielded, acidic silanol groups on standard silica-based reversed-phase (RP) columns. This secondary interaction leads to severe peak tailing, unpredictable retention shifts, and poor resolution of polar impurities[1].

Comparative Column Chemistries: Standard C18 vs. Mixed-Mode

To establish a robust analytical method, chromatographers must select a stationary phase that actively mitigates silanol interactions while providing adequate retention for highly polar analytes.

  • Standard C18 (Alkyl Chain): Relies purely on hydrophobic interactions. Due to the high polarity of chloropyrazine derivatives, these analytes often elute near the void volume, co-eluting with the solvent peak or early-eluting polar impurities.

  • Mixed-Mode / Polar-Embedded Phases: Columns incorporating embedded polar groups or mixed-mode functionalities (combining hydrophobic alkyl chains with ion-exchange groups, such as4) offer superior performance[4]. The embedded groups create a virtual shield over the silica surface, preventing basic pyrazine nitrogens from interacting with residual silanols, while ion-exchange mechanisms provide orthogonal retention for polar degradants[5].

RetentionMechanism cluster_0 Standard C18 Column cluster_1 Mixed-Mode / Polar-Embedded Column N1 Hydrophobic Interaction Only N2 Unshielded Silanols N1->N2 N3 Peak Tailing & Poor Retention N2->N3 M1 Hydrophobic + Ion-Exchange M2 Shielded Silanols / Ion-Pairing M1->M2 M3 Sharp Peaks & High Resolution M2->M3

Fig 1. Mechanistic comparison of chloropyrazine retention on standard C18 vs. mixed-mode columns.

Experimental Protocol: Self-Validating Purity Workflow

The following protocol details a validated approach for the quantification of chloropyrazines and their impurities, ensuring scientific integrity through built-in system suitability checks.

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A: 0.1% Formic acid in HPLC-grade water (pH ~2.7). Prepare Mobile Phase B: 100% Acetonitrile.

  • Causality: The pKa of pyrazine nitrogens typically ranges from 0.5 to 2.5 depending on substitution. Maintaining the mobile phase pH strictly below 3.0 ensures the basic nitrogens are fully protonated. This locks the analyte in a single ionization state, preventing peak splitting and ensuring reproducible retention times across injections[1][2].

Step 2: Sample Preparation

  • Action: Dissolve the chloropyrazine sample in a diluent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Using a diluent with a higher organic composition than the initial mobile phase gradient can cause the analyte to precipitate or "smear" at the column head, leading to distorted, broadened peak shapes.

Step 3: Chromatographic Conditions & Gradient Elution

  • Action: Set flow rate to 1.0 mL/min. Column temperature at 30°C. UV detection at 270-280 nm (optimal for the pyrazine chromophore).

    • Gradient: 0-2 min (5% B), 2-10 min (linear ramp to 60% B), 10-12 min (hold at 60% B), 12-12.1 min (return to 5% B), 12.1-17 min (re-equilibration).

  • Causality: The initial 5% organic hold ensures adequate retention of highly polar degradants. The linear ramp elutes the main chloropyrazine peak, while the high-organic wash removes strongly retained non-polar synthetic byproducts, preventing ghost peaks in subsequent runs[3].

Step 4: System Suitability Testing (SST)

  • Action: Inject a resolution mixture containing the target chloropyrazine and its closest eluting impurity prior to sample analysis.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0; Tailing factor (
    
    
    
    ) < 1.5; Relative Standard Deviation (RSD) of peak area < 2.0% (n=5).
  • Causality: This self-validating step proves the system's resolving power before any unknown samples are analyzed. If

    
     exceeds 1.5, it immediately indicates column degradation, inadequate silanol shielding, or mobile phase preparation errors.
    

Workflow A 1. Define Analyte Profile (Chloropyrazines & Impurities) B 2. Column Screening (C18 vs. Mixed-Mode) A->B Select stationary phase C 3. Mobile Phase Optimization (pH < 3.0, Buffer Selection) B->C Adjust retention & selectivity D 4. System Suitability Testing (Resolution > 2.0, Tailing < 1.5) C->D Verify system performance E 5. Method Validation (ICH Q2(R1) Guidelines) D->E Confirm robustness

Fig 2. Logical workflow for chloropyrazine HPLC method development and self-validation.

Comparative Performance Data

To objectively evaluate the method, a comparative analysis was conducted using a standard C18 column versus a Mixed-Mode column under identical gradient conditions for a chloropyrazine target and its primary polar impurity.

Table 1: Quantitative Comparison of Column Performance

ParameterStandard C18 (Alkyl Phase)Mixed-Mode Column (Ion-Pairing)Performance Implication
Retention Factor (

)
0.83.5Mixed-mode provides necessary retention for polar analytes, preventing void volume co-elution.
Peak Tailing Factor (

)
2.41.1Shielded silanols in mixed-mode eliminate secondary interactions, yielding sharp, symmetrical peaks.
Resolution (

)
1.23.8Improved selectivity on mixed-mode allows baseline separation of closely related positional isomers.
Theoretical Plates (

)
~4,500~12,500Higher efficiency in mixed-mode due to optimized mass transfer and reduced band broadening.

Conclusion

For the purity analysis of chloropyrazines, standard C18 columns often fall short due to unsuppressed silanol interactions and insufficient retention of polar analytes. By transitioning to mixed-mode or polar-embedded stationary phases and strictly controlling mobile phase pH, analytical scientists can achieve robust, reproducible, and ICH-compliant separations. Incorporating rigorous System Suitability Testing ensures the method remains a self-validating system, capable of detecting trace impurities critical to pharmaceutical quality control.

References

  • Title: Development and validation of stability indicating UPLC method for the simultaneous determination of beta-blockers and diuretic drugs in pharmaceutical dosage forms Source: acgpubs.org URL: [Link]

  • Title: Separation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate on Newcrom R1 HPLC column Source: sielc.com URL: [Link]

  • Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column Source: sielc.com URL: [Link]

  • Title: Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms Source: nih.gov URL: [Link]

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of N-tert-Butyl vs. N-Isopropyl Chloropyrazines

Executive Summary In medicinal chemistry, the pyrazine scaffold is a privileged structure, serving as a bioisostere for pyridine and phenyl rings in kinase inhibitors and GPCR ligands. The choice between an -tert-butyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazine scaffold is a privileged structure, serving as a bioisostere for pyridine and phenyl rings in kinase inhibitors and GPCR ligands. The choice between an


-tert-butyl  and an 

-isopropyl
substituent on a chloropyrazine core is rarely arbitrary; it dictates the synthetic feasibility, solubility profile, and downstream reactivity of the intermediate.

This guide objectively compares 2-((tert-butyl)amino)-6-chloropyrazine (and its isomers) against 2-((isopropyl)amino)-6-chloropyrazine . While both alkyl groups exert similar positive inductive effects (+I), their steric demands differ drastically, creating distinct reactivity profiles in Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Theoretical Framework: Sterics vs. Electronics

To understand the reactivity differences, we must decouple the electronic contributions from the steric interference.

Electronic Effects

Both tert-butyl and isopropyl groups are electron-donating alkyls.

  • Inductive Effect (+I): tert-Butyl > Isopropyl. The tert-butyl group donates slightly more electron density to the nitrogen lone pair.

  • Result: The nitrogen in the N-tert-butyl derivative is marginally more basic and nucleophilic intrinsically, but this is almost entirely negated by steric bulk in electrophilic scenarios.

Steric Parameters (The Differentiator)

The reactivity divergence is driven by the spatial volume of the alkyl group.

ParameterN-IsopropylN-tert-ButylImpact
Taft Steric Constant (

)
-0.47-1.54t-Bu is significantly more hindering.
Cone Angle ~145°~175°t-Bu blocks approach to adjacent sites (ortho-effect).
Rotational Barrier LowHight-Bu can lock conformation, affecting NMR and binding.

Comparative Reactivity Analysis

Formation via (Synthesis of the Core)

When reacting 2,6-dichloropyrazine with the respective amines to form the chloropyrazine intermediate:

  • Isopropylamine: Reacts rapidly (Room Temperature to 40°C). The amine nucleophile encounters minimal steric repulsion from the pyrazine ring hydrogens.

  • tert-Butylamine: Reacts sluggishly. The bulky methyl groups on the tertiary carbon clash with the pyrazine ring protons during the formation of the Meisenheimer complex.

Experimental Data: Formation Rates Reaction Conditions: 2,6-dichloropyrazine (1.0 eq), Amine (2.5 eq), EtOH, Reflux.

Amine SubstrateTime to >95% ConversionYield (Isolated)Major Byproduct
Isopropylamine 2.5 Hours92%Bis-substituted pyrazine (trace)
tert-Butylamine 18 Hours76%Hydrolysis product (if wet)

Critical Insight: For tert-butylamine, using a polar aprotic solvent (DMSO or NMP) and elevated temperatures (>100°C) is often required to achieve yields comparable to the isopropyl variant.

Downstream Reactivity: Suzuki-Miyaura Coupling

Once the N-alkyl chloropyrazine is formed, the remaining chlorine is often a handle for cross-coupling.

  • Scenario: Coupling with Phenylboronic acid using

    
    .
    
  • Observation: The N-tert-butyl group, if positioned ortho to the chlorine (e.g., in 2-amino-3-chloropyrazine isomers), creates a "steric wall." This hinders the oxidative addition of the Palladium catalyst into the C-Cl bond and retards the transmetalation step.

  • Solution: N-tert-butyl substrates often require high-activity catalysts (e.g., Buchwald precatalysts like XPhos Pd G3) to overcome the steric barrier, whereas N-isopropyl substrates proceed with standard conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent synthetic pathways and the steric "checkpoints" that differentiate the two derivatives.

G cluster_legend Mechanistic Barrier Start 2,6-Dichloropyrazine ReagentA + Isopropylamine (Low Steric Bulk) Start->ReagentA ReagentB + tert-Butylamine (High Steric Bulk) Start->ReagentB InterA N-Isopropyl-6-chloropyrazin-2-amine ReagentA->InterA Fast (RT) SNAr ProdA Suzuki Product A (High Yield, Fast) InterA->ProdA Pd(PPh3)4 Standard Cond. InterB N-tert-Butyl-6-chloropyrazin-2-amine ReagentB->InterB Slow (Heat) Steric Hindrance ProdB Suzuki Product B (Lower Yield, Requires Catalyst Opt.) InterB->ProdB Requires XPhos/RuPhos Steric Clash at Pd center Note The t-Butyl group creates a steric cone that hinders Pd oxidative addition.

Caption: Comparative reaction pathway showing the kinetic penalty imposed by the tert-butyl group during SNAr formation and downstream catalysis.

Experimental Protocols

Protocol A: Synthesis of N-Isopropyl-6-chloropyrazin-2-amine (Standard)

This protocol validates the high reactivity of the isopropyl amine.

  • Setup: Charge a 100 mL round-bottom flask with 2,6-dichloropyrazine (1.49 g, 10 mmol) and Ethanol (15 mL).

  • Addition: Add Isopropylamine (2.1 mL, 25 mmol) dropwise over 5 minutes. Exotherm expected.

  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

  • Monitoring: TLC (30% EtOAc/Hexanes) should show consumption of starting material (

    
    ) and formation of product (
    
    
    
    ).
  • Workup: Concentrate in vacuo. Resuspend residue in

    
     (50 mL) and wash with water (
    
    
    
    ). Dry over
    
    
    .
  • Validation:

    
     (DMSO-
    
    
    
    ) should show a doublet for the isopropyl methyls at
    
    
    ppm.
Protocol B: Synthesis of N-tert-Butyl-6-chloropyrazin-2-amine (Sterically Demanding)

This protocol demonstrates the forcing conditions required for the t-butyl variant.

  • Setup: Charge a pressure tube (sealed vessel) with 2,6-dichloropyrazine (1.49 g, 10 mmol).

  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) (10 mL) instead of ethanol to increase thermal ceiling and solubility.

  • Addition: Add tert-Butylamine (3.1 mL, 30 mmol) and

    
     (1.5 eq) as an acid scavenger.
    
  • Reaction: Seal and heat to 120°C for 16–24 hours.

  • Workup: Pour reaction mixture into ice water (100 mL). The product may precipitate.[1] If not, extract with EtOAc.

  • Purification: Unlike the isopropyl variant, this often requires column chromatography (0-20% EtOAc/Hexanes) to remove unreacted starting material.

Strategic Recommendations

FeatureChoose N-Isopropyl If...Choose N-tert-Butyl If...
Solubility You need balanced aqueous/organic solubility for bioassays.You need high lipophilicity to cross membranes (CNS targets).
Metabolic Stability You accept potential dealkylation by CYP450.You require resistance to oxidative dealkylation (t-Bu is metabolically robust).
Conformation Flexible rotation is acceptable.You need to lock the conformation to fit a specific binding pocket.
Manufacturing Cost of goods (COGs) and cycle time are critical.The specific biological activity justifies the harder synthesis.

References

  • Mechanistic Insight on Amination: Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Topics in Current Chemistry.

  • Pyrazine Reactivity Guide: BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine.

  • Steric Parameters in Synthesis: Sigman, M. S., & Miller, J. J. (2009). Applications of Physical Organic Chemistry to the Development of Practical Synthetic Methods. Journal of Organic Chemistry.

  • SNAr Kinetics on Heterocycles: Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (General reference for SNAr mechanisms).
  • Solubility & Lipophilicity: Oreate AI Blog. (2026). Isopropyl vs. Tert-Butyl: A Closer Look at Two Chemical Compounds.

Sources

Validation

bioactivity comparison of pyrazine amine derivatives

Title: Bioactivity Comparison of Pyrazine Amine Derivatives: A Technical Guide for Drug Development Executive Summary The pyrazine amine scaffold is a privileged heterocyclic motif in modern medicinal chemistry[1]. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity Comparison of Pyrazine Amine Derivatives: A Technical Guide for Drug Development

Executive Summary The pyrazine amine scaffold is a privileged heterocyclic motif in modern medicinal chemistry[1]. Characterized by a six-membered aromatic ring containing two para-oriented nitrogen atoms coupled with an exocyclic amine, this structure offers unique electron-accepting capabilities and precise hydrogen-bonding geometry[2]. This guide provides an objective, data-driven comparison of pyrazine amine derivatives, evaluating their performance across two primary therapeutic domains: oncology (kinase inhibition) and infectious diseases (antimycobacterial activity).

As application scientists evaluate novel scaffolds, understanding the physical causality behind a molecule's bioactivity is critical. The versatility of aminopyrazines stems from their highly tunable physicochemical properties:

  • Kinase Inhibition (Oncology): The nitrogen atom within the pyrazine ring and the adjacent primary amine act as a bidentate hydrogen bond donor-acceptor pair. This configuration perfectly mimics the adenine ring of ATP, allowing the scaffold to anchor deeply into the hinge region of the kinase ATP-binding pocket[3].

  • Antimycobacterial Penetration (Infectious Disease): The mycobacterial cell wall is exceptionally thick and rich in mycolic acids. The bioactivity of pyrazine derivatives against Mycobacterium tuberculosis is heavily dependent on their partition coefficient (log P). Substitutions on the pyrazine ring (e.g., adding electron-withdrawing halogens or electron-donating methyl groups) directly modulate lipophilicity, dictating the molecule's ability to passively diffuse across biological barriers[4].

Quantitative Bioactivity Comparison

The following table synthesizes in vitro experimental data comparing the efficacy of distinct aminopyrazine structural classes against their respective biological targets.

Structural ClassTarget / ApplicationRepresentative ModificationBioactivity (IC50 / MIC)Key Mechanistic Feature
Aminopyrazine Derivatives MK-2 Kinase (Inflammation/Cancer)Non-thiourea guanidine replacementSub-micromolar IC50Suppresses LPS-stimulated TNFα production[5].
Piperidine-Aminopyrazines Nek2 Mitotic Kinase (Oncology)Cis-alkyl substitution on piperidine ringLow nanomolar IC50Binds to an unusual inactive "Tyr-down" kinase conformation[3].
3-Aminopyrazine-2-carboxamides M. tuberculosis H37RvBenzyl/Phenyl substitutionMIC = 12.5 µg/mLModulated cytotoxicity via functional group substitution[1][6].
Pyrazine-2,5-dicarboxamides M. tuberculosis H37Rv3-methylphenyl substitution63% Growth InhibitionActivity driven by electron-donating power and log P tuning[4].

Oncology: Kinase Inhibition Profiling

Aminopyrazine derivatives have shown exceptional promise as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)[5] and the mitotic kinase Nek2[3]. For instance, structural optimization of the piperidine ring attached to the aminopyrazine core led to compounds that bind to an unusual inactive conformation of Nek2, achieving high selectivity against related kinases like Plk1[3].

KinaseInhibition A Aminopyrazine Scaffold B ATP-Binding Pocket (Hinge Region) A->B Targets C Bidentate H-Bonding (N & NH2) B->C Mechanism D Kinase Inhibition (e.g., Nek2, MK-2) C->D Induces E Apoptosis / Reduced Inflammation D->E Phenotype

Caption: Mechanistic pathway of aminopyrazine derivatives acting as ATP-competitive kinase inhibitors.

Experimental Protocol: Self-Validating Kinase Autophosphorylation Assay

To objectively evaluate the IC50 of novel aminopyrazine kinase inhibitors, the following self-validating radiometric assay is employed:

  • Preparation: Incubate recombinant target kinase (e.g., Nek2) with serial dilutions of the aminopyrazine derivative in an assay buffer containing

    
     and DTT.
    
  • Initiation: Add a substrate peptide and a mixture of cold ATP and[

    
    -
    
    
    
    P]ATP to initiate the reaction.
  • Self-Validation (Mechanism Check): Run parallel assay plates with varying concentrations of cold ATP (e.g., 10 µM, 100 µM, 1 mM). Causality: If the compound is a true ATP-competitive inhibitor binding at the hinge region, the apparent IC50 will shift proportionally higher as ATP concentration increases. Failure to shift indicates allosteric binding or an assay artifact.

  • Quenching & Readout: Stop the reaction by adding phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, wash extensively to remove unbound ATP, and measure the incorporated

    
    P via liquid scintillation counting.
    

Infectious Disease: Antimycobacterial Evaluation

Beyond oncology, the pyrazine scaffold is famous for its role in first-line tuberculosis treatment (Pyrazinamide). Modern derivatives, such as 3-aminopyrazine-2-carboxamides and pyrazine-2,5-dicarboxamides, are engineered to overcome resistance by fine-tuning lipophilicity[4][6]. Experimental data demonstrates that 3-(3-methylphenyl)-aminopyrazine-2,5-dicarboxamide achieves 63% inhibition of M. tuberculosis H37Rv, proving that electron-donating substituents on the benzene ring can significantly enhance cell wall penetration[4].

MABA_Protocol A Prepare M. tuberculosis H37Rv in 7H9 Broth B Serial Dilution of Pyrazine Derivatives A->B C Self-Validation: Add Controls (INH, Sterile, Growth) B->C D Incubate 7 Days (37°C) Add Alamar Blue C->D E Colorimetric Readout: Blue = Inhibition, Pink = Growth D->E

Caption: Step-by-step logic and validation checkpoints for the Microplate Alamar Blue Assay (MABA).

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

To assess the Minimum Inhibitory Concentration (MIC) of aminopyrazine derivatives against mycobacteria, the MABA protocol provides a robust, colorimetric self-validating system:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until the logarithmic growth phase is reached.

  • Compound Plating: Dispense 2-fold serial dilutions of the pyrazine derivatives into a 96-well microtiter plate.

  • Self-Validation (Control Implementation): Every plate must include three critical controls to validate the system:

    • Growth Control (Bacteria + No Drug): Ensures the bacteria are viable and capable of reducing the dye.

    • Sterile Control (Media + Dye Only): Ensures no background contamination is causing false-positive reduction.

    • Positive Control (Standard Drug, e.g., Isoniazid): Validates the sensitivity and dynamic range of the specific assay run.

  • Incubation: Add the bacterial inoculum to the compound wells and incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue (resazurin) reagent and incubate for an additional 24 hours. A color shift from blue (oxidized state) to pink (reduced state) indicates bacterial respiration and growth. The MIC is defined as the lowest concentration of the derivative that prevents the color shift (remains blue).

References

  • Lin, S., et al. "Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Bioorganic & Medicinal Chemistry Letters, 2015.

  • Zitko, J., et al. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 2015.

  • Benchchem Technical Guides. "The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry." Benchchem, 2025.

  • Solvias / ACS Publications. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry, 2010.

  • Sciforum. "Substituted pyrazine-2,5-dicarboxamides." Sciforum, MDPI.

Sources

Comparative

LC-MS identification of impurities in N-tert-Butyl-5-chloropyrazin-2-amine

An In-Depth Comparison Guide: LC-MS Strategies for Impurity Profiling of N-tert-Butyl-5-chloropyrazin-2-amine As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analyti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: LC-MS Strategies for Impurity Profiling of N-tert-Butyl-5-chloropyrazin-2-amine

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical rigor applied to these building blocks must evolve. N-tert-Butyl-5-chloropyrazin-2-amine (CAS: 1935140-00-3) is a critical pyrazine derivative often utilized in the synthesis of kinase inhibitors and metabolic disease therapeutics. Due to its structural features—a basic pyrazine core, a bulky tert-butyl group, and a reactive chlorine atom—it is prone to specific synthetic by-products and degradation pathways.

Under the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be identified and qualified if they exceed specific thresholds (typically 0.05% for standard dosing regimens)[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms and chromatographic chemistries required to resolve, identify, and quantify impurities in this compound.

The Analytical Challenge: Structural Causality

When profiling impurities in N-tert-Butyl-5-chloropyrazin-2-amine, the analytical strategy must be dictated by the molecule's intrinsic chemistry:

  • Basic Nitrogens: The pyrazine ring nitrogens are prone to peak tailing on standard silica columns due to secondary interactions with acidic silanols[2].

  • Halogen Isotope Signatures: The presence of chlorine provides a built-in diagnostic tool. The natural abundance of

    
    Cl to 
    
    
    
    Cl (approx. 3:1) allows mass spectrometrists to rapidly filter out non-halogenated degradants from true API-related impurities.
  • Isobaric Isomers: Positional isomers (e.g., N-tert-Butyl-6-chloropyrazin-2-amine) have identical masses and similar polarities, making them analytically stubborn to resolve using generic methods.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

To achieve comprehensive impurity profiling, laboratories must choose the correct mass spectrometry platform based on the phase of drug development.

Table 1: Performance Comparison of LC-MS Platforms for Pyrazine Impurities
ParameterHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)
Primary Utility Unknown identification & structural elucidation.Routine trace-level quantification (e.g., genotoxic impurities).
Mass Accuracy < 2 ppm (Exact Mass).Nominal mass (± 0.5 Da).
Sensitivity Moderate to High (Full Scan / Data-Dependent MS2).Ultra-High (Multiple Reaction Monitoring - MRM)[3].
Isotope Fidelity Excellent (crucial for

Cl/

Cl ratio confirmation).
Poor to Moderate.
Regulatory Fit ICH Q3A(R2) - Identification of unknowns[1].ICH M7 - Quantification of known mutagens[4].

Scientific Verdict: Use Q-TOF during the early-stage process chemistry and forced degradation studies to map the impurity landscape. Once the critical impurities are identified, transfer the method to a QqQ platform for high-throughput, validated batch-release testing.

Chromatographic Comparison: C18 vs. PFP Column Chemistries

The choice of stationary phase is the most critical variable in resolving pyrazine positional isomers.

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic (dispersive) interactions. While excellent for general retention, C18 often fails to separate the 5-chloro and 6-chloro positional isomers of pyrazine amines because their hydrophobic footprints are nearly identical.

  • PFP (Pentafluorophenyl): Offers orthogonal selectivity. The highly electronegative fluorine atoms on the PFP phase engage in

    
     interactions, dipole-dipole interactions, and hydrogen bonding. Causality:  The polarizable chlorine atom on the pyrazine ring interacts strongly with the fluorinated stationary phase, amplifying subtle steric differences between positional isomers and achieving baseline resolution where C18 fails.
    
Table 2: Expected Impurity Profile & Chromatographic Behavior
Impurity TypePutative Structure / Modificationm/z[M+H]+C18 RetentionPFP Retention
API N-tert-Butyl-5-chloropyrazin-2-amine186.07Reference (Rt)Reference (Rt)
Positional Isomer N-tert-Butyl-6-chloropyrazin-2-amine186.07Co-elutesResolved (Rs > 2.0)
Des-chloro Degradant N-tert-Butylpyrazin-2-amine152.11Early elutingEarly eluting
Oxidation Product Pyrazine N-oxide derivative202.07Early elutingMid eluting

Self-Validating Experimental Protocol: LC-MS/MS Method

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks (System Suitability, Blank, and Spike-Recovery) to instantly flag matrix effects, carryover, or poor ionization.

Step 1: Mobile Phase Preparation (Causality-Driven)
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Why? The acidic pH ensures the basic pyrazine nitrogens are fully protonated, maximizing positive electrospray ionization (ESI+) efficiency and suppressing silanol interactions that cause peak tailing[2].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (0.1% Formic Acid).

Step 2: System Suitability Testing (SST)
  • Prepare a resolution standard containing 10 µg/mL of the API and 1 µg/mL of a known isobaric isomer.

  • Validation Gate: The system is only "GO" if the resolution (

    
    ) between the API and the isomer on the PFP column is 
    
    
    
    , and the mass accuracy of the API is within 3 ppm.
Step 3: Sample Preparation & Spike Recovery
  • Blank: Inject diluent (Water/Acetonitrile 50:50) to verify zero carryover.

  • Test Sample: Dissolve API in diluent to a concentration of 1 mg/mL.

  • Spiked Sample: Spike the 1 mg/mL API sample with 0.5 µg/mL (0.05% ICH threshold) of a known impurity standard.

  • Validation Gate: Calculate the recovery of the spiked impurity. Acceptable limits are 80%–120%. Deviations indicate ion suppression from the co-eluting API matrix[5].

Step 4: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C (Required to efficiently desolvate the bulky tert-butyl group).

  • Collision Energy (CE): Ramp from 15 eV to 35 eV for MS/MS fragmentation.

Visualizing the Analytical Logic

To fully grasp the methodology, we must visualize both the macro-workflow and the micro-molecular fragmentation pathways.

Workflow Architecture

The following diagram illustrates the decision tree for impurity profiling, ensuring compliance with ICH Q3A(R2) standards.

LCMS_Workflow A Sample Preparation (API & Forced Degradation) B Chromatographic Separation (C18 vs. PFP Column) A->B C HRMS (Q-TOF) (Unknown Identification) B->C Discovery Phase D QqQ Mass Spec (Targeted Quantification) B->D Routine QA/QC E Data Processing (Isotope Pattern & Exact Mass) C->E D->E F Regulatory Compliance (ICH Q3A Qualification) E->F

Caption: LC-MS workflow for identifying and quantifying pyrazine impurities.

Mechanistic Fragmentation Pathway

Understanding the Collision-Induced Dissociation (CID) pathway of the API is essential. When an unknown impurity shares these product ions, it confirms the impurity is structurally related to the API (a true degradant) rather than an environmental contaminant.

Fragmentation M [M+H]+ m/z 186.07 N-tert-Butyl-5-chloropyrazin-2-amine F1 m/z 130.01 Loss of Isobutene (-56 Da) M->F1 Low Energy CID F3 m/z 150.09 Loss of HCl (-36 Da) M->F3 Alternate Cleavage F2 m/z 95.04 Loss of Cl (-35 Da) F1->F2 High Energy CID

Caption: Proposed collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The successful requires a departure from generic platform methods. By leveraging the orthogonal selectivity of PFP column chemistry to resolve isobaric isomers, and utilizing the exact mass and isotopic fidelity of HRMS, analytical scientists can confidently map the impurity profile. Implementing the self-validating protocols outlined above ensures that the resulting data is not only scientifically rigorous but fully defensible under ICH regulatory scrutiny.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate API . RSC Advances.[Link]

  • Development and Validation for Quantification of Impurities by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry . MDPI Separations.[Link]

  • A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Genotoxic Impurities . Semantic Scholar / Asian Journal of Pharmaceutical and Clinical Research.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-tert-Butyl-5-chloropyrazin-2-amine

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewards...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-tert-Butyl-5-chloropyrazin-2-amine, grounding procedural instructions in the chemical principles that dictate them. Our aim is to empower you, the research professional, to manage this compound's waste stream with confidence and precision.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

N-tert-Butyl-5-chloropyrazin-2-amine is a halogenated heterocyclic amine. Its molecular structure necessitates a specific disposal pathway primarily due to the presence of chlorine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures like 2-Amino-5-chloropyridine and 2-Chloropyrazine inform a robust safety and disposal protocol.[1]

These related compounds are generally classified as harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][2] The primary driver for its specific disposal protocol is the chlorinated nature of the molecule. Improper disposal, particularly through incineration with non-halogenated waste, can lead to the formation of hazardous byproducts such as hydrogen chloride gas, nitrogen oxides, and potentially dioxins.[3] Therefore, segregation is the cornerstone of responsible disposal.[3][4][5][6]

Parameter Guideline & Rationale Citations
Waste Classification Halogenated Organic Waste[4][5]
Primary Hazard Harmful if swallowed, skin/eye irritant.
Incompatibilities Strong oxidizing agents, Strong acids.
Combustion Products CO, CO2, Nitrogen Oxides (NOx), Hydrogen Chloride Gas.
Container Type Glass or other compatible container (avoid metal for acidic residues). Clearly labeled.[3][7]
Disposal Method Licensed hazardous waste disposal service. Do not dispose down the drain.[5][8][9]

The Disposal Workflow: A Visual Guide

The decision-making process for disposing of N-tert-Butyl-5-chloropyrazin-2-amine and its associated waste can be visualized as follows. This workflow ensures that from the point of generation to the moment of pickup, the waste is handled safely and in compliance with regulations.

DisposalWorkflow Disposal Workflow for N-tert-Butyl-5-chloropyrazin-2-amine Start Waste Generation (e.g., unused solid, contaminated labware, reaction mixture) PPE Step 1: Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE Initiate Disposal Assess Assess Waste Type - Pure Compound? - Solution? - Contaminated Material? Segregate Step 2: Segregate as 'Halogenated Organic Waste' Assess->Segregate All types PPE->Assess Container Step 3: Select & Label Waste Container - Use compatible glass container - Label: 'HAZARDOUS WASTE, Halogenated Organics' Segregate->Container Transfer Step 4: Transfer Waste - In a fume hood - Avoid creating dust - Close container tightly Container->Transfer Store Step 5: Store Safely - In designated satellite accumulation area - Away from incompatibles - Secondary containment Transfer->Store Pickup Step 6: Arrange Disposal - Contact institutional EHS - Complete waste pickup request Store->Pickup End Waste Collected by Licensed Disposal Vendor Pickup->End

Caption: Disposal workflow from generation to final collection.

Detailed Step-by-Step Disposal Protocol

This protocol is designed for researchers in a standard laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[7]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Required PPE:

    • Safety Goggles: Protects eyes from potential splashes of solutions or airborne dust.[5]

    • Nitrile Gloves: Provides a barrier against skin contact.[5]

    • Laboratory Coat: Protects skin and clothing.[5]

  • Work Area: All waste handling and transfers should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]

Step 2: Segregation and Classification

This is the most critical step from a chemical safety and compliance standpoint.

  • Action: Designate all waste containing N-tert-Butyl-5-chloropyrazin-2-amine as "Halogenated Organic Waste." [4][5]

  • Causality: Halogenated (in this case, chlorinated) compounds require special incineration at high temperatures with scrubbers to neutralize the resulting acidic gases (like HCl).[3][11] Mixing them with non-halogenated solvent waste, which is often recycled as fuel, can damage recycling facilities and release toxic pollutants.[3][6]

Step 3: Waste Container Selection and Labeling

Proper containment and communication are essential for safety.

  • Container Selection: Use a clean, sealable glass bottle or a designated hazardous waste container provided by your institution's EHS department.[3][7] Avoid metal cans, as residual acids can cause corrosion.[12] The container must be in good condition and compatible with the waste.[7]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write "HAZARDOUS WASTE" .[7]

    • List all chemical constituents by their full name, including solvents, and their approximate percentages. For example: "Waste N-tert-Butyl-5-chloropyrazin-2-amine (~5g), Dichloromethane (~200mL)".

    • Keep the container closed at all times except when adding waste.[7][13]

Step 4: Transferring the Waste

Execute the physical transfer with care to prevent spills and exposure.

  • Solid Waste: If disposing of unused solid compound, carefully scoop it into the waste container. Avoid creating dust.

  • Contaminated Labware: Place grossly contaminated items like gloves, weigh boats, or pipette tips into the designated solid waste container. Do not dispose of these in the regular trash.[11]

  • Liquid Waste (Solutions): If the compound is in a solvent, pour the liquid carefully into the designated liquid waste container using a funnel.

Step 5: Safe Storage (Satellite Accumulation)

Pending pickup, the waste must be stored safely within the laboratory.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked.

  • Segregation: Keep the halogenated waste container physically separate from incompatible waste streams, particularly acids and strong oxidizers.[7]

  • Containment: Place the container in a secondary containment bin to catch any potential leaks.

Step 6: Arranging for Final Disposal

The final step is to hand off the waste to trained professionals.

  • Action: Once the container is approaching full (do not fill beyond 90% capacity) or the project is complete, contact your institution's EHS department.[13]

  • Procedure: Follow their procedure to submit a chemical waste pickup request.[7] Do not attempt to dispose of the chemical yourself by pouring it down the drain or placing it in the regular trash.[5][8] This is strictly prohibited and environmentally harmful.

By adhering to this structured and scientifically-grounded protocol, you ensure the safe and compliant disposal of N-tert-Butyl-5-chloropyrazin-2-amine, upholding the highest standards of laboratory practice.

References

  • Amine Disposal For Businesses , Collect and Recycle. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs , United Nations Office on Drugs and Crime. Available at: [Link]

  • Halogenated Solvents Safety Procedures , University of Washington. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals , Purdue University. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles , ETH Zürich. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, Northwestern University. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances , Chemistry LibreTexts. Available at: [Link]

  • Chemical Waste Containers for Chemical Waste Disposal , RiskAssess. Available at: [Link]

  • EPA Hazardous Waste Codes , U.S. Environmental Protection Agency. Available at: [Link]

  • OSHA Chemical Storage Requirements , Occupational Safety and Health Administration. Available at: [Link]

  • Organic Solvents Waste Disposal , University of North Carolina at Chapel Hill EHS. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures , University of Wisconsin–Madison. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides , U.S. Environmental Protection Agency. Available at: [Link]

  • Land Disposal Restrictions - List Details , U.S. Environmental Protection Agency. Available at: [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry , U.S. Environmental Protection Agency. Available at: [Link]

  • Federal Register, Volume 64 Issue 103 , GovInfo. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water , Vita-D-Chlor. Available at: [Link]

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